molecular formula C5H13NO2 B2970772 2-(Aminomethyl)-2-methylpropane-1,3-diol CAS No. 208105-60-6

2-(Aminomethyl)-2-methylpropane-1,3-diol

Cat. No.: B2970772
CAS No.: 208105-60-6
M. Wt: 119.164
InChI Key: ORDSYPMMTHBAOG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylpropane-1,3-diol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.164. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-2-methylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-2-methylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-2-methylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(2-6,3-7)4-8/h7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDSYPMMTHBAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208105-60-6
Record name 2-(aminomethyl)-2-methylpropane-1,3-diol
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Foundational & Exploratory

2-(Aminomethyl)-2-methylpropane-1,3-diol CAS 115-69-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-(Aminomethyl)-2-methylpropane-1,3-diol (AMPD)

CAS Registry Number: 115-69-5 Synonyms: 2-Amino-2-methyl-1,3-propanediol; Ammediol; AMPD.

Disambiguation & Scope

Critical Note on Nomenclature: The chemical name provided in the topic request, "2-(Aminomethyl)-2-methylpropane-1,3-diol," technically refers to a C5 homologue (CAS 208105-60-6). However, the CAS number provided (115-69-5) definitively identifies 2-Amino-2-methyl-1,3-propanediol (AMPD) , a C4 amino-diol widely used as a biological buffer and synthetic building block. This guide strictly follows the chemical identity of CAS 115-69-5 .

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-alcohol serving two distinct but critical roles in drug development and biochemistry. Physiologically, it functions as a robust biological buffer (pKa 8.8) known as "Ammediol," ideal for alkaline pH environments (7.8–9.7) where common buffers like Tris or Phosphate may interfere with enzymatic activity or metal ion stability. Synthetically, AMPD is a "privileged" building block. Its gem-disubstituted structure allows for the rapid construction of 4,4-disubstituted-2-oxazolines , a scaffold ubiquitous in ligand design, protecting group chemistry, and peptidomimetic drug candidates.

Chemical & Physical Characterization

PropertyValueNotes
Molecular Formula C₄H₁₁NO₂Geminal amino-diol structure
Molecular Weight 105.14 g/mol Low MW facilitates high molarity buffers
Appearance White Crystalline SolidHygroscopic
Melting Point 109–111 °CSharp melting point indicates high purity
Boiling Point 151–152 °C (at 10 mmHg)Thermally stable under standard synthesis conditions
pKa (25 °C) 8.80Effective buffering range: pH 7.8 – 9.7
Solubility >250 g/100 mL (Water)Highly soluble; also soluble in lower alcohols
pH (0.1 M aq) ~10.8Highly alkaline in native state; requires titration

Mechanism of Action

Biological Buffering (The Ammediol System)

AMPD functions as a cationic buffer. In its protonated form (


), it releases a proton to neutralize added base, maintaining equilibrium. Unlike phosphate buffers, AMPD does not precipitate calcium or magnesium ions, making it superior for enzymes dependent on divalent cations (e.g., alkaline phosphatases).
Synthetic Utility: The Oxazoline Cyclization

In organic synthesis, AMPD reacts with carboxylic acids or nitriles to form 2-oxazolines . The mechanism involves an initial condensation to an amide, followed by a dehydrative cyclization. The gem-dimethyl/hydroxymethyl substitution at the 4-position of the resulting oxazoline ring provides steric bulk, which is crucial for:

  • Chiral Ligand Synthesis: Precursor to "BOX" and "PyBOX" ligands used in asymmetric catalysis.

  • Prodrug Design: Modulating solubility and lipophilicity of carboxylic acid drugs.

Visualizations

Figure 1: Buffer Equilibrium & Oxazoline Synthesis Pathway

AMPD_Pathways cluster_0 Biochemical Equilibrium cluster_1 Synthetic Pathway AMPD AMPD (Base Form) C4H11NO2 Protonated Protonated AMPD (R-NH3+) AMPD->Protonated + H+ (pH < 8.8) Amide Amide Intermediate (N-acylation) AMPD->Amide + R-COOH (-H2O) Protonated->AMPD - H+ (pH > 8.8) Oxazoline 4-Hydroxymethyl-4-methyl- 2-substituted-2-oxazoline Amide->Oxazoline Cyclodehydration (Heat/Catalyst) Carboxylic Carboxylic Acid (R-COOH) Carboxylic->Amide

Caption: Figure 1 illustrates the dual utility of AMPD: reversible protonation in biological buffering (left, green) and irreversible cyclodehydration to form oxazolines in organic synthesis (right, red).

Experimental Protocols

Protocol A: Preparation of 0.1 M AMPD Buffer (pH 8.8)

Application: Electrophoresis (isotachophoresis), Enzyme Assays.

Reagents:

  • AMPD (CAS 115-69-5): 10.51 g

  • 1.0 M Hydrochloric Acid (HCl)

  • Deionized Water (18.2 MΩ·cm)

Procedure:

  • Dissolution: Weigh 10.51 g of AMPD and dissolve in approx. 800 mL of deionized water in a 1 L beaker. Stir until completely clear.

  • pH Adjustment: Place a calibrated pH probe into the solution. The initial pH will be ~10.8.

  • Titration: Slowly add 1.0 M HCl while stirring. The pH will drop slowly as it approaches the pKa (8.8).

    • Note: As the solution warms during neutralization, allow it to cool to 25°C before final adjustment, as pKa is temperature-dependent (

      
      ).
      
  • Final Volume: Once pH 8.8 is reached, transfer to a volumetric flask and dilute to exactly 1.0 L with deionized water.

  • Sterilization: Filter through a 0.22 µm PES membrane. Store at 4°C (Stable for 6 months).

Protocol B: Synthesis of 4-Hydroxymethyl-4-methyl-2-phenyl-2-oxazoline

Application: Synthesis of chiral building blocks or protecting group installation.

Reagents:

  • AMPD (10 mmol, 1.05 g)

  • Benzoic Acid (10 mmol, 1.22 g)

  • Toluene (50 mL)

  • Catalyst: Triflic Acid (TfOH) (0.5 mmol, 5 mol%) or simply thermal reflux with Dean-Stark trap.

Procedure (Dean-Stark Thermal Method):

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add AMPD, Benzoic Acid, and Toluene to the flask.

  • Reflux: Heat the mixture to reflux (110°C). The reaction proceeds via azeotropic removal of water.

    • Observation: Water droplets will collect in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1][2]

  • Purification: The residue is purified via flash column chromatography (Silica gel, EtOAc/Hexane 1:1) or recrystallization from Et2O/Hexane.

  • Yield: Typical isolated yield is 75–85%.

    • Product Identity: 4-hydroxymethyl-4-methyl-2-phenyl-2-oxazoline. The free hydroxyl group remains available for further functionalization.

Safety & Handling (MSDS Summary)

  • Hazards: AMPD is classified as an Irritant (Xi) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (Gloves, Safety Goggles). When handling the solid powder, use a dust mask to avoid inhalation.

  • Storage: Hygroscopic. Store in a tightly sealed container in a cool, dry place. Desiccated storage is recommended for analytical standards.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8104, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Garg, P., et al. (2014).[3][4] Copper-Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols. Journal of Organic Chemistry. Retrieved from [Link]

  • Reach Devices. (n.d.). Biological Buffers for Anion-Exchange Chromatography with pKa Calculator. Retrieved from [Link]

Sources

AMPD (2-amino-2-methyl-1,3-propanediol): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-amino-2-methyl-1,3-propanediol (AMPD), a versatile amino alcohol buffer. It details the fundamental physicochemical properties of AMPD, including its chemical structure and molecular weight, and delves into its practical applications in scientific research and pharmaceutical development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical knowledge and practical insights to effectively utilize AMPD in their work. We will examine the rationale behind its selection for specific applications, provide a detailed experimental protocol, and discuss its advantages and limitations compared to other common biological buffers.

Introduction: The Critical Role of pH Control in Biological Systems

The precise control of pH is paramount in biological research and pharmaceutical formulation.[1] Most biological processes are pH-dependent, and even minor fluctuations can significantly impact the structure, function, and stability of proteins, enzymes, and other biomolecules.[2] Buffers are essential tools that resist changes in pH, ensuring a stable environment for experiments and product formulations.[1]

While classic buffers like phosphates and carbonates have been widely used, they possess certain limitations, such as a tendency to precipitate with divalent cations or a buffering range that is not always optimal for physiological conditions. This has led to the development and adoption of a range of synthetic biological buffers, including amino alcohol buffers like AMPD. These buffers often offer advantages such as improved solubility, a more suitable pKa for specific applications, and potentially less interference with biological reactions. This guide will focus on the unique characteristics and applications of AMPD, providing a detailed understanding of its utility in the modern laboratory and in the development of stable and effective pharmaceutical products.

Physicochemical Properties of AMPD

A thorough understanding of a buffer's physicochemical properties is the foundation for its effective application. AMPD is a primary amino alcohol with a structure that imparts its characteristic buffering capabilities.

Chemical Structure and Molecular Formula

AMPD, also known as 1,1-Di(hydroxymethyl)ethylamine or Ammediol, has the chemical structure illustrated below.[3] Its molecular formula is C₄H₁₁NO₂.[4]

Molecular Weight

The molecular weight of AMPD is 105.14 g/mol .[3][4]

PropertyValueSource(s)
Synonyms 2-Amino-2-methyl-1,3-propanediol, Ammediol[3]
Molecular Formula C₄H₁₁NO₂[4]
Molecular Weight 105.14 g/mol [3][4]
pKa (at 25°C) 8.8
Useful pH Range 7.8 - 9.7
Appearance White crystalline solid[3]
Solubility in Water High (250 g in 100 mL at 20°C)[3]

Mechanism of Buffering Action

AMPD, as an amino alcohol, owes its buffering capacity to the presence of a primary amine group. In aqueous solution, this amine group can accept a proton (H⁺) to form a protonated amine (-NH₃⁺), or the protonated form can donate a proton to revert to the neutral amine (-NH₂). This equilibrium is what allows AMPD to resist changes in pH when an acid or base is added to the solution.

The buffering action is most effective around its pKa of 8.8, where the concentrations of the protonated and unprotonated forms are approximately equal. The addition of acid will be neutralized by the unprotonated amine, while the addition of a base will be neutralized by the protonated amine, thus maintaining a relatively stable pH.

Caption: Buffering mechanism of AMPD.

Applications in Research and Drug Development

AMPD's buffering range in the alkaline region makes it a valuable tool in a variety of scientific applications.

Enzyme Assays

Many enzymes exhibit optimal activity in alkaline conditions. AMPD is frequently used as a buffer in kinetic assays for enzymes such as alkaline phosphatase. Its ability to maintain a stable pH in the optimal range for these enzymes is crucial for obtaining accurate and reproducible kinetic data.

Electrophoresis

AMPD is also utilized as a component in buffer systems for SDS-gradient gel electrophoresis, which is a technique used to separate polypeptides within a molecular weight range of 1,500 to 100,000.[4] In this context, it helps to maintain the pH of the running buffer, which is critical for the proper migration and separation of proteins.

Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic industries, AMPD serves as a buffering agent and stabilizer.[5] Its high water solubility and ability to maintain pH make it a suitable excipient in various formulations, including creams, lotions, and potentially injectable drug products.[3][5] It can contribute to the stability of active pharmaceutical ingredients (APIs) that are sensitive to pH changes.[5] While specific data on AMPD in lyophilized protein formulations is not abundant in readily available literature, its properties as a buffer suggest it could be considered in the development of such formulations, provided its compatibility with the protein and other excipients is established.[6]

Experimental Protocol: Kinetic Assay of Alkaline Phosphatase using AMPD Buffer

This protocol provides a general framework for determining the activity of alkaline phosphatase using AMPD buffer and a chromogenic substrate, p-nitrophenyl phosphate (pNPP).

Materials:

  • AMPD (2-amino-2-methyl-1,3-propanediol)

  • Hydrochloric acid (HCl) for pH adjustment

  • p-Nitrophenyl phosphate (pNPP)

  • Alkaline Phosphatase (enzyme solution)

  • Spectrophotometer capable of reading at 405 nm

  • Cuvettes

  • Pipettes and tips

  • Deionized water

Procedure:

  • Preparation of 0.2 M AMPD Buffer (pH 9.5):

    • Dissolve 2.103 g of AMPD in approximately 80 mL of deionized water.

    • Adjust the pH to 9.5 at 25°C by slowly adding 1 M HCl while monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with deionized water.

    • Store the buffer at 4°C.

  • Preparation of Substrate Solution:

    • Prepare a stock solution of pNPP (e.g., 10 mM) in the 0.2 M AMPD buffer. The exact concentration may need to be optimized based on the specific enzyme and experimental conditions.

  • Enzyme Assay:

    • Set the spectrophotometer to 405 nm and equilibrate the temperature to the desired reaction temperature (e.g., 37°C).

    • In a cuvette, add the appropriate volume of pre-warmed AMPD buffer and pNPP substrate solution.

    • Initiate the reaction by adding a small, predetermined volume of the alkaline phosphatase enzyme solution.

    • Mix the contents of the cuvette quickly and gently.

    • Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) * V_total / (ε * l * V_enzyme)), where ε is the molar extinction coefficient of p-nitrophenol at 405 nm, l is the path length of the cuvette, V_total is the total reaction volume, and V_enzyme is the volume of enzyme solution added.

Caption: Workflow for an enzyme kinetic assay using AMPD buffer.

Advantages and Limitations of AMPD Buffer

The selection of a buffer should always be a considered decision based on the specific requirements of the experiment or formulation.

Advantages:

  • Alkaline Buffering Range: With a pKa of 8.8, AMPD is an excellent choice for applications requiring stable pH in the range of 7.8 to 9.7.

  • High Solubility: Its high solubility in water makes it easy to prepare concentrated stock solutions.[3]

Limitations:

  • Temperature-Dependent pKa: Like other amine-based buffers such as Tris, the pKa of AMPD is sensitive to temperature changes. It is crucial to adjust the pH of the buffer at the temperature at which it will be used.

  • Potential for Interaction with Aldehydes and Ketones: The primary amine group in AMPD can potentially react with aldehydes and ketones, which could be a consideration in certain experimental setups.

  • Limited Buffering Capacity below pH 7.8: AMPD is not a suitable buffer for experiments requiring pH control in the neutral or acidic range.

Conclusion

AMPD (2-amino-2-methyl-1,3-propanediol) is a valuable and versatile buffer for researchers and formulation scientists. Its distinct physicochemical properties, particularly its alkaline buffering range and high water solubility, make it well-suited for a variety of applications, from enzyme kinetics to its use as an excipient in pharmaceutical and cosmetic products. By understanding its mechanism of action, advantages, and limitations, scientists can effectively leverage AMPD to maintain the stringent pH control necessary for reproducible and reliable results in their research and to develop stable and effective product formulations. As with any reagent, a thorough evaluation of its compatibility with the specific biological system or formulation is essential for optimal performance.

References

  • Gupta, A. (2013). Stability Constant and Thermodynamic Parameters Determination of A Semi-synthetic Penicillin Derivative with Various Bivalent Metal Ions (Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Sn2+, Hg2+ and Pb2+): A Potentiometric Study. International Research Journal of Pure and Applied Chemistry, 3(4), 441-448. [Link]

  • Google Patents. (n.d.). EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
  • Patil, C. D., et al. (2025, January 1). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. ResearchGate. Retrieved from [Link]

  • Patil, C. D., et al. (2025, January 5). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. PubMed. Retrieved from [Link]

  • Clarke, M. J., & Martell, A. E. (1991). Potentiometric Determination of Aminal Stability Constants. Inorganica Chimica Acta, 190(1), 37-43.
  • DrugFuture. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

  • bioWORLD. (n.d.). AMPD Buffer 0.2M, pH 9.5 (115-69-5). Retrieved from [Link]

  • Patil, C. D., et al. (2024, November 25). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. International Journal of Pharmaceutics, 124974.
  • Wang, W. (2005). Strategies for Rapid Development of Liquid and Lyophilized Antibody Formulations.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Aljahdali, M. S. (2013). Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzimidazole and some amino acids. European Journal of Chemistry, 4(3), 226-234.
  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • BioProcess International. (2022, October 18). Buffer Design for Biopharmaceutical Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Rasayan J. Chem. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. 15(2).
  • ResearchGate. (2025, January 23). How can I prepare 1M AMPD-TRIS buffer; pH 9.0? Retrieved from [Link]

  • BioProcess International. (2017, February 13). Buffers in Biologics Manufacturing. Retrieved from [Link]

  • COMPLEX STABILITY IN AQUEOUS SOLUTION OF METAL IONS (CU , ZN , AND MN ) WITH PYROCATECHUIC ACID LIGAND. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5).
  • BioPharm International. (2020, November 12). The Importance of Buffers in Downstream Processing. Retrieved from [Link]

Sources

2-Amino-2-methyl-1,3-propanediol (AMPD): Technical Guide to Nomenclature, Trade Names, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

2-Amino-2-methyl-1,3-propanediol (AMPD) is a primary amine-diol used extensively as a biological buffer, a pharmaceutical intermediate, and a neutralizing agent in personal care formulations.[1][2] It is structurally distinct from its analogs Tromethamine (Tris) and 2-Amino-2-methyl-1-propanol (AMP) , a distinction critical for researchers to avoid formulation errors.

This guide provides a definitive mapping of AMPD’s synonyms, commercial trade names, and technical grades to ensure procurement accuracy and experimental reproducibility.

Chemical Identity[1][3][4][5]
  • CAS Number: 115-69-5[1][3][4][5][6][7][8][9]

  • Molecular Formula: C₄H₁₁NO₂[3][4][8]

  • Molecular Weight: 105.14 g/mol [3][4][5][9]

  • IUPAC Name: 2-Amino-2-methylpropane-1,3-diol[1][2][3][5][6][7][8][10]

  • pKa (at 25°C): 8.8 (Buffer range: 7.8 – 9.7)

Nomenclature Matrix: Synonyms & Acronyms

In technical literature and supplier databases, AMPD appears under various aliases. The table below categorizes these names to facilitate database searching and inventory management.

CategoryName / SynonymContext / Usage
Standard Acronym AMPD Universal abbreviation in research and industry.
Common Name Ammediol Frequently used in electrophoresis protocols (e.g., "Ammediol-Glycine buffer").
IUPAC Variants 2-Amino-2-methylpropane-1,3-diolThe preferred IUPAC name.[7][10]
1,3-Propanediol, 2-amino-2-methyl-Inverted indexing name (CAS style).[1][3][4][5][6][8][11][12]
Chemical Aliases AminoglycolGeneric term; less precise but occasionally used.
Isobutandiol-2-amineDescriptive of the carbon skeleton structure.[1][5][6][10]
1,1-Di(hydroxymethyl)ethylamineStructural description emphasizing the ethylamine core.[1][2][5][8]
Obscure/Historical GentimonRare/Historical trade reference; largely obsolete.
INCI Name Aminomethyl Propanediol Mandatory for cosmetic and personal care labeling.

Critical Note: Do not confuse AMPD with AMP (2-Amino-2-methyl-1-propanol, CAS 124-68-5). AMP lacks one hydroxyl group and has significantly different solubility and buffering properties.

Commercial Landscape: Trade Names & Grades

The "Trade Name" of AMPD often depends on the intended application (Industrial vs. Personal Care vs. Reagent). The primary global manufacturer of the nitroalkane-derived chemistry is Advancion (formerly ANGUS Chemical Company) .

A. Industrial & Personal Care (Bulk/Process)

These trade names are used in manufacturing, cosmetics, and large-scale buffer preparation.

ManufacturerTrade NameGrade / Specificity
Advancion AMPD™ Standard industrial grade. Used for synthesis and neutralization.
Advancion AMPD™ ULTRA PC Personal Care (PC) grade. High purity, low odor, compliant with cosmetic regulations (low secondary amine content).
Advancion AMPD™ Wafer Solid form (crystalline mass) for ease of handling in specific manufacturing setups.
B. Laboratory & Reagent (Research)

Reagent suppliers often use the chemical name or the common synonym "Ammediol."[13]

  • Sigma-Aldrich (Merck): Sells under the name Ammediol or 2-Amino-2-methyl-1,3-propanediol .

    • Grade:BioUltra (≥99.5%) for molecular biology.

    • Grade:ReagentPlus (≥99%) for general synthesis.

  • Thermo Scientific (Chemicals): Formerly Acros Organics , typically listed simply as 2-Amino-2-methyl-1,3-propanediol .[5]

  • TCI Chemicals: Listed as 2-Amino-2-methyl-1,3-propanediol (Product Code A0332).

Technical Context: Why Nomenclature Matters

Understanding the specific grade and synonym is vital for "Expertise & Experience" in experimental design.

Electrophoresis (The "Ammediol" System)

In SDS-PAGE and Isotachophoresis, AMPD is often referred to as Ammediol . It is used as a trailing ion or buffer component to resolve proteins in the pH 8.8–9.5 range.

  • Why use it? It provides a high pH environment without the high ionic strength penalties of some other buffers, allowing for sharper resolution of specific molecular weight bands (1.5 – 100 kDa).

Cosmetic Neutralization (The "ULTRA PC" Grade)

Formulators use AMPD ULTRA PC to neutralize fatty acids (e.g., stearic acid) in mascaras and eye creams.

  • Why use it? Unlike Triethanolamine (TEA), AMPD has a better safety profile regarding nitrosamine formation and provides a "softer" crystalline structure in stearate soaps, preventing graininess in pearlescent products.

Synthetic Intermediate

AMPD is a precursor for Oxazolines . The 1,3-diol structure allows for cyclization with carboxylic acids.

  • Protocol Insight: When searching for precursors in SciFinder or Reaxys, use the CAS 115-69-5 rather than trade names to capture all synthetic methodologies.

Visualizing the Ecosystem

The following diagrams illustrate the nomenclature hierarchy and the application flow, ensuring clarity in how these terms relate.

Diagram 1: Nomenclature Hierarchy

AMPD_Nomenclature cluster_Names Synonym Types Core Chemical Entity (C4H11NO2) CAS CAS: 115-69-5 Core->CAS IUPAC IUPAC Name: 2-Amino-2-methylpropane-1,3-diol CAS->IUPAC Common Common Name: Ammediol CAS->Common Acronym Acronym: AMPD CAS->Acronym INCI INCI (Cosmetics): Aminomethyl Propanediol CAS->INCI

Caption: Hierarchical mapping of AMPD identifiers, linking the CAS registry number to its various industrial and scientific aliases.

Diagram 2: Commercial & Application Flow

AMPD_Flow Source Synthesis (Nitroethane + Formaldehyde) TechGrade Technical Grade (AMPD™) Source->TechGrade PCGrade Personal Care Grade (AMPD™ ULTRA PC) Source->PCGrade BioGrade BioUltra / Reagent (Ammediol) Source->BioGrade IndApp Industrial: Oxazoline Synthesis PU Catalysts TechGrade->IndApp CosmApp Cosmetics: Mascara Neutralizer Eye Creams PCGrade->CosmApp LabApp Research: Electrophoresis Buffers Isotachophoresis BioGrade->LabApp

Caption: Flowchart demonstrating how synthesis routes diverge into specific commercial grades (Trade Names) tailored for distinct end-use applications.

References

  • Advancion (formerly ANGUS). AMPD™ Technical Data Sheet & Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1531: 2-Amino-2-methyl-1,3-propanediol. Retrieved from

  • Sigma-Aldrich (Merck). Product Specification: 2-Amino-2-methyl-1,3-propanediol (Ammediol). Retrieved from

  • Cosmetics & Toiletries. Ingredient Profile: Aminomethyl Propanediol (AMPD). Retrieved from

  • Thermo Scientific Chemicals. 2-Amino-2-methyl-1,3-propanediol (99%).[5][8] Retrieved from

Sources

Technical Whitepaper: Comparative Analysis of Aminomethyl Propanol (AMP) and Ammediol (AMPD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise world of buffer formulation and drug development, the choice between 2-Amino-2-methyl-1-propanol (AMP) and 2-Amino-2-methyl-1,3-propanediol (Ammediol/AMPD) is often erroneously treated as interchangeable due to their structural similarities. However, these two alkanolamines exhibit distinct thermodynamic behaviors, pKa profiles, and phase properties that dictate their suitability for specific applications.

This guide dissects the molecular architecture of both compounds, providing a decision-making framework for researchers selecting between the "Mono-ol" (AMP) and the "Diol" (Ammediol).

Part 1: Physicochemical Architecture

The fundamental difference lies in the hydroxylation of the carbon skeleton. AMP possesses a single hydroxyl group, imparting significant lipophilic character and volatility. Ammediol possesses two hydroxyl groups, shifting the molecule toward high hydrophilicity and solid-phase stability.

Structural Comparison
  • AMP (Mono-ol): A sterically hindered primary amine with significant organic solubility. It exists as a liquid (or low-melting solid) and is highly effective at emulsifying hydrophobic moieties.

  • Ammediol (Diol): Structurally analogous to Tris buffer but with a methyl group replacing one hydroxymethyl group. The additional hydroxyl group creates a rigid crystalline lattice, resulting in a high melting point solid.

Quantitative Property Matrix
FeatureAMP (Aminomethyl Propanol) Ammediol (AMPD)
CAS Registry 124-68-5115-69-5
Formula


Molecular Weight 89.14 g/mol 105.14 g/mol
pKa (at 25°C) 9.7 8.8
Buffering Range pH 9.0 – 10.5pH 7.8 – 9.7
Physical State Liquid / Low-melting solid (MP ~30°C)Crystalline Solid (MP ~110°C)
Hygroscopicity High (often sold as 95% aq.[1] solution)Moderate
Volatility Moderate (evaporates from films)Low (Non-volatile)

Part 2: Thermodynamic & Functional Logic

The pKa Divergence & Buffer Selection

The most critical operational difference is the pKa shift .

  • AMP (pKa 9.7): Ideal for high-pH applications, such as alkaline phosphatase assays, carbon capture (CO2 absorption), and neutralizing acidic resins in latex paints.

  • Ammediol (pKa 8.8): Bridges the gap between Tris (pKa 8.1) and AMP.[2][3][4][5][6][7][8] It is the superior choice for electrophoresis buffers (e.g., isotachophoresis) where a pH near 9.0 is required without the high alkalinity of AMP.

Temperature Dependence ( )

Both molecules are primary amines, meaning their ionization is highly sensitive to temperature.

  • Mechanism: The deprotonation reaction (

    
    ) is endothermic. As temperature rises, pKa drops significantly (approx. -0.02 to -0.03 pH units/°C).
    
  • Implication: A buffer prepared at pH 9.0 at 25°C using AMP will shift to approximately pH 9.25 at 4°C. Failure to account for this coefficient is a primary source of experimental error in cold-room protein purification.

Impurity Profile & Enzyme Inhibition

Expert Insight: Commercial grades of AMP often contain trace impurities (substituted ethylenediamines) formed during synthesis.

  • Risk: These impurities can chelate Zinc (

    
    ) and Magnesium (
    
    
    
    ) ions.
  • Consequence: In enzymatic assays dependent on these cofactors (e.g., Alkaline Phosphatase), low-grade AMP can cause artificial inhibition. Ammediol, typically synthesized and purified via crystallization (due to its high MP), often presents a cleaner impurity profile for sensitive enzymatic work.

Part 3: Decision Logic & Visualization

Selection Framework

Use the following logic flow to determine the correct agent for your formulation.

BufferSelection Start Select Application Requirement Target_pH Target pH Range? Start->Target_pH Phase Physical Phase Requirement? Start->Phase High_pH pH 9.5 - 10.5 Target_pH->High_pH Mid_pH pH 8.0 - 9.0 Target_pH->Mid_pH Volatile Volatile / Liquid Needed (e.g., Coatings, Sprays) Phase->Volatile Stable Solid / Non-Volatile Needed (e.g., Lyophilization, Gels) Phase->Stable Use_AMP USE AMP (2-Amino-2-methyl-1-propanol) High_pH->Use_AMP Optimal Buffering Use_AMPD USE AMMEDIOL (2-Amino-2-methyl-1,3-propanediol) Mid_pH->Use_AMPD Optimal Buffering Volatile->Use_AMP Stable->Use_AMPD

Caption: Decision matrix for selecting AMP vs. Ammediol based on pH targets and physical state requirements.

Part 4: Experimental Protocol

Protocol: Temperature-Compensated Buffer Preparation

Objective: Prepare a 0.1 M Ammediol Buffer at pH 9.0 (at 25°C) with <0.02 pH error.

Materials:

  • Ammediol (High Purity, Crystalline).

  • 6N HCl (Titrant).

  • Calibrated pH Meter (3-point calibration: pH 7, 10, and 12).

  • Temperature Probe.

Workflow:

  • Molarity Calculation: Calculate mass for 0.1 M solution.

    
    
    
  • Dissolution: Dissolve the calculated mass in 80% of the final volume of Type I ultrapure water.

    • Note: Ammediol dissolves endothermically; the solution may cool down.

  • Thermal Equilibration (CRITICAL): Place the beaker in a water bath set to 25°C . Allow the solution to reach exactly 25°C.

    • Reasoning: Adjusting pH while the solution is cold (e.g., 20°C) will result in a final pH that is incorrect when the buffer warms to room temperature.

  • Titration: While stirring, add 6N HCl dropwise.

    • Target: pH 9.00 ± 0.01.

    • Caution: As pKa is approached, buffering capacity increases; addition of acid will cause smaller pH changes.

  • Volume Adjustment: Transfer to a volumetric flask and bring to volume with water.

  • Filtration: Filter through a 0.22 µm PES membrane.

    • Validation: Re-check pH after filtration (some membranes can leach acidic/basic extractables).

Part 5: Toxicology & Regulatory Profile

ParameterAMP Ammediol
Skin Penetration Moderate. Can penetrate stratum corneum.Low. Hydrophilicity limits lipid bilayer transit.
Nitrosamine Risk Low. Primary amine. However, do not mix with nitrosating agents (nitrites) as trace secondary amine impurities may react.Low. Primary amine.[9] Same precautions apply.
GHS Classification H315 (Skin Irritant), H319 (Eye Irritant), H412 (Aquatic Chronic).H315, H319, H335 (Respiratory Irritant).[10][11]
Cosmetic Status Safe up to 2% (CIR Expert Panel).[7][12] Used as neutralizer.[3][5]Safe up to 1% (CIR Expert Panel).[3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. Retrieved from [Link][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. International Journal of Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-amino-2-methylpropanol. Retrieved from [Link]

  • Rej, R., et al. (1972). An impurity in the buffer 2-amino-2-methyl-1-propanol, which correlates with depression of measured alkaline phosphatase activity. Clinical Chemistry. Retrieved from [Link]

Sources

Thermodynamic Profiling and Applications of AMPD Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a highly specialized, zwitterionic-like biological buffer widely utilized in advanced biochemical and molecular biology applications. As a structural derivative of propanediol featuring a primary amine group, AMPD provides robust buffering capacity in the alkaline range. This technical guide provides an in-depth mechanistic analysis of its thermodynamic properties—specifically focusing on its exact pKa value at 25°C—and outlines field-proven methodologies for its preparation and integration into self-validating experimental workflows.

Physicochemical Properties & Thermodynamic Constants

The core utility of AMPD lies in its specific thermodynamic profile. The protonation state of its primary amine dictates its buffering capacity, while its hydroxyl groups ensure compatibility with biological systems.

  • pKa Value: At standard ambient temperature (25°C), the pKa of AMPD is strictly established at 8.8 [1][2].

  • Buffering Range: Following the Henderson-Hasselbalch equation (

    
    ), AMPD is highly effective within a pH range of 7.8 to 9.7 [3][4].
    
  • Solubility and Biocompatibility: AMPD exhibits exceptional aqueous solubility, dissolving up to 2500 g/L at 20°C[1]. The presence of dual hydroxyl groups prevents the molecule from readily permeating lipid bilayers, ensuring that it does not disrupt intracellular compartmentalization when used in complex cellular assays.

Table 1: Quantitative Physicochemical Specifications of AMPD
ParameterSpecificationReference
IUPAC Name 2-Amino-2-methylpropane-1,3-diol[5]
Molecular Weight 105.14 g/mol [3][4]
CAS Number 115-69-5[1][3]
pKa (at 25°C) 8.8[1][2]
Useful pH Range 7.8 – 9.7[2][4]
Aqueous Solubility 2500 g/L (at 20°C)[1][3]
Melting Point 100 – 110 °C[3][4]
Boiling Point 151 °C (at 10 mmHg)[3][4]

Mechanistic Role in Biochemical Assays

As an Application Scientist, I emphasize that AMPD is not a general-purpose buffer; it is strategically selected for assays requiring precise alkaline control and specific ionic mobilities.

  • Alkaline Phosphatase (ALP) Assays: ALP enzymes require a highly basic environment to catalyze the dephosphorylation of substrates. AMPD maintains the optimal alkaline pH without acting as a competitive inhibitor, ensuring maximum reaction velocity (

    
    )[1][2].
    
  • Electrophoretic Separations: In SDS-gradient polyacrylamide gel electrophoresis (PAGE), AMPD acts as a critical buffer component for separating complex polypeptide mixtures ranging from 1,500 to 100,000 Daltons[4][6].

  • Isotachophoresis (ITP): AMPD is frequently employed as a spacer ion. Its specific charge-to-mass ratio allows it to position itself between leading and trailing ions, facilitating the high-resolution concentration and selective separation of ionic analytes[2][4].

AMPD_Applications A AMPD Buffer Matrix (pKa 8.8 @ 25°C) D SDS-Gradient PAGE (Protein Separation) A->D BA BA A->BA B Alkaline Phosphatase (Enzyme Assay) C Isotachophoresis (Spacer Ion Dynamics) BA->C

Primary biochemical applications leveraging the alkaline buffering capacity of AMPD.

Experimental Methodologies: Self-Validating Protocols

Buffer preparation is a thermodynamic exercise, not just a volumetric one. The following protocol for a 0.2 M AMPD Buffer (pH 8.8) incorporates causality and self-validation at every critical juncture to ensure absolute scientific integrity.

Volumetric Preparation of 0.2 M AMPD Buffer (pH 8.8) at 25°C

Materials Required:

  • AMPD Solid (Purity

    
     99%)[2]
    
  • Ultrapure Water (18.2 M

    
    cm)
    
  • 1.0 M HCl (Titrant)

  • Calibrated pH meter with an Automatic Temperature Compensation (ATC) probe

Step-by-Step Procedure:

  • Mass Calculation & Dissolution: Weigh exactly 21.03 g of AMPD solid (MW: 105.14 g/mol ) to prepare 1 Liter of 0.2 M solution[3][4]. Transfer to a sterile glass beaker and add 800 mL of ultrapure water. Stir until completely dissolved.

    • Causality: Dissolving the solid in 80% of the final volume allows sufficient room for the titrant and final volume adjustment without altering the target molarity.

  • Thermodynamic Equilibration (Critical Step): Place the solution in a water bath and equilibrate it to exactly 25.0°C .

    • Causality: The pKa of amine-based buffers is highly temperature-dependent (

      
      ). Calibrating the pH at room temperature fluctuations (e.g., 20°C) will result in a significantly different protonation ratio, leading to a pH shift when the buffer is utilized in a 25°C downstream assay.
      
  • Titration: Insert the pH probe. Slowly titrate with 1.0 M HCl dropwise until the pH reaches exactly 8.8. Do not overshoot.

    • Causality: Overshooting the target pH and backtracking with a base (e.g., NaOH) introduces extraneous Na

      
       and Cl
      
      
      
      ions. This inadvertently alters the ionic strength (
      
      
      ) of the buffer matrix, which can unpredictably shift the electrophoretic mobility of proteins and compromise assay reproducibility[4][6].
  • Final Volume Adjustment: Transfer the solution to a Class A volumetric flask and bring the final volume to exactly 1000 mL with ultrapure water.

  • Sterile Filtration: Filter the buffer through a 0.22

    
    m PES membrane to remove particulate matter and microbial contaminants.
    

AMPD_Workflow A 1. Weigh AMPD Solid (MW: 105.14 g/mol) B 2. Dissolve in Ultrapure H2O A->B C 3. Equilibrate to 25°C (Thermodynamic Control) B->C D 4. Titrate with HCl (Avoid Overshooting) C->D E 5. Adjust Volume & Sterile Filtration D->E F 6. QC: pH & UV Check (Self-Validation) E->F

Step-by-step workflow for precise preparation and self-validation of AMPD buffer.

Quality Control & Self-Validation System

To ensure the protocol acts as a self-validating system, perform the following checks post-preparation:

  • Post-Dilution pH Check: After adjusting the volume to 1 L, take a 10 mL aliquot and re-measure the pH at 25°C. A deviation of

    
     pH units indicates that volumetric dilution shifted the activity coefficients, requiring a slight adjustment.
    
  • Spectrophotometric Purity Check: Measure the UV absorbance of the final buffer. Pure AMPD should exhibit an absorbance (

    
    ) of 
    
    
    
    at 260 nm and
    
    
    at 280 nm[1][3]. Elevated absorbance indicates contamination by aromatic compounds or microbial growth, invalidating the batch.

References

  • 2-Amino-2-methyl-1,3-propanediol | 115-69-5 - ChemicalBook. 1

  • AMPD Buffer 0.2M pH 7.5 - Buffers and Reagents.6

  • 2-Amino-2-methyl-1,3-propanediol CAS:115-69-5 - Jinan Future Chemical Co.,Ltd. 3

  • SIGMA 2-Amino-2-methyl-1,3-propanediol, =99% - Thomas Scientific. 2

  • AMPD Buffer 0.2M, pH 9.5 (115-69-5) - bioWORLD.4

  • 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem.5

Sources

2-(Aminomethyl)-2-methylpropane-1,3-diol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Aminomethyl)-2-methylpropane-1,3-diol

Introduction: A Proactive Approach to Safety

2-(Aminomethyl)-2-methylpropane-1,3-diol, commonly known in laboratory settings by its synonyms AMPD or Ammediol, is a versatile amino alcohol.[1][2] Its utility in research and development is significant, primarily serving as a biological buffer, for instance, in SDS-gradient gel electrophoresis systems and for the determination of alkaline phosphatase activity.[3] It also finds use as an intermediate in various chemical syntheses.[4][5] However, its chemical nature as a primary amine and a diol necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed for researchers, scientists, and drug development professionals, providing a deeper, field-proven perspective on the causality behind safety protocols. By understanding the "why" behind each recommendation, scientific staff can cultivate a proactive safety culture, minimizing risk and ensuring experimental integrity.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the recognition of the compound's physical and chemical properties. These characteristics influence its behavior in the laboratory environment, from storage to its reaction potential.

The structure of 2-(Aminomethyl)-2-methylpropane-1,3-diol, featuring a central quaternary carbon bonded to a methyl group, an amine group, and two hydroxymethyl groups, is key to its properties.

Caption: Chemical Structure of 2-(Aminomethyl)-2-methylpropane-1,3-diol.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-2-methylpropane-1,3-diol

PropertyValueSource
IUPAC Name 2-amino-2-methylpropane-1,3-diol[4]
Synonyms AMPD, Ammediol, Aminoglycol[2][4][5]
CAS Number 115-69-5[1][3]
EC Number 204-100-7[1][4]
Molecular Formula C4H11NO2[1][4]
Molecular Weight 105.14 g/mol [1][4]
Appearance Crystalline solid[3]
pH 10.5 - 11.5 (105.1 g/L solution at 25 °C)[3]
Boiling Point 151 °C at 10 mmHg[3]
Solubility 100 mg/mL in water[3]
pKa 8.8 at 25 °C[3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Understanding these classifications is the first step in proactive risk mitigation. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, with some sources also indicating it may be corrosive to metals.[1]

Table 2: GHS Hazard Classifications

Hazard Class & CategoryHazard StatementGHS PictogramRationale and Implications
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][6]GHS07 (Exclamation Mark)The alkaline nature of the amine group can disrupt the skin's acid mantle, leading to irritation. Prolonged or repeated contact should be avoided.
Serious Eye Damage / Eye Irritation (Category 1 or 2)H318: Causes serious eye damage.[5] or H319: Causes serious eye irritation.[1][2]GHS05 (Corrosion) or GHS07 (Exclamation Mark)The high alkalinity and chemical nature can cause significant damage to the delicate tissues of the eye, potentially leading to irreversible effects. This dictates the mandatory use of robust eye protection.
STOT - Single Exposure (Category 3), Respiratory IrritationH335: May cause respiratory irritation.[1][2][6]GHS07 (Exclamation Mark)As a crystalline solid, it can form dust.[1] Inhalation of this airborne dust can irritate the mucous membranes of the respiratory tract. This underscores the need for handling in well-ventilated areas.
Corrosive to Metals (Category 1)H290: May be corrosive to metals.[1]GHS05 (Corrosion)While less of a direct personnel hazard, this indicates the need for proper storage containers and spatula selection to avoid contamination and degradation of equipment.

Section 3: Exposure Control and Safe Handling Protocols

A self-validating system of protocols ensures that safety is built into the experimental workflow. The following sections detail the necessary controls and procedures for handling 2-(Aminomethyl)-2-methylpropane-1,3-diol.

Risk Assessment and Control Workflow

Before any procedure, a risk assessment is paramount. This workflow ensures all hazards are considered and controlled.

RiskAssessmentWorkflow cluster_plan Planning Phase cluster_control Control Implementation cluster_emergency Emergency Preparedness A Identify Use of AMPD in Protocol B Review SDS and Hazard Profile (H315, H318/H319, H335) A->B C Select Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) B->C D Define PPE Requirements (Goggles, Gloves, Lab Coat) C->D E Establish Safe Handling Procedures (Weighing, Dissolving, Storage) D->E F Confirm Location of Safety Equipment (Eyewash, Shower, Spill Kit) E->F G Review Emergency Protocols (Spill, Exposure) F->G

Caption: Workflow for Risk Assessment and Control Implementation.

Engineering Controls: The First Line of Defense

The primary route of exposure to be controlled is the inhalation of dust.[1] Therefore, all weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is a non-negotiable control measure. The rationale is simple: engineering controls remove the hazard at the source, providing a passive layer of protection that is not dependent on operator behavior.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense, essential for protecting against direct contact.

Step-by-Step PPE Protocol:

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] Due to the classification of "serious eye damage/irritation," standard safety glasses are insufficient. A full-face shield should be considered if there is a significant risk of splashing, such as when preparing concentrated solutions.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves immediately after use.

    • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically impervious apron should be worn over the lab coat.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale operations, a P95 (US) or P1 (EU) particle respirator may be necessary.[1]

Safe Handling and Storage Procedures

Protocol for Handling:

  • Preparation: Designate a specific area within a fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, containers) is present before starting.

  • Weighing: To prevent dust formation, carefully scoop the crystalline solid. Avoid pouring it from a height, which can aerosolize the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent (e.g., water) slowly while stirring to prevent clumping and splashing.

  • Housekeeping: Clean up any minor spills or dust immediately using appropriate methods (see Section 4.1).

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Management Protocol

For a small spill of solid material:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain and Clean: Do not use dry sweeping, as this will create dust. Instead, carefully pick up and arrange disposal without creating dust.[1] Moisten the material with a damp paper towel if necessary to prevent it from becoming airborne.

  • Collect Waste: Place the spilled material and all contaminated cleaning materials into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate: Wipe the spill area with soap and water.

  • Wash: Wash hands thoroughly after cleanup is complete.

First Aid Measures

Immediate and correct first aid is critical to minimizing harm from exposure.[1]

Table 3: Emergency First Aid Procedures

Exposure RouteActionCausality/Rationale
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]To remove the individual from the source of irritation and ensure adequate oxygenation.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][6]To physically remove the irritant from the skin surface and dilute any remaining chemical, minimizing tissue damage.
Eye Contact Immediately and cautiously rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][6]The extended rinsing time is crucial to neutralize the alkalinity and wash away all particles to prevent serious, potentially permanent eye damage.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]Inducing vomiting could cause further damage to the esophagus. Rinsing dilutes the chemical in the mouth and throat.

In all cases of significant exposure, show the Safety Data Sheet to the attending medical professional.[1]

Section 5: Disposal and Environmental Considerations

Responsible disposal is a critical component of the chemical lifecycle.

  • Waste Disposal: Unused product and contaminated materials should be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains.[1]

  • Environmental Fate: The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1] This suggests a lower long-term environmental hazard, though direct release into the environment should always be avoided.

Conclusion

2-(Aminomethyl)-2-methylpropane-1,3-diol is a valuable tool in the research and development arsenal. Its potential hazards are well-defined and manageable through a systematic approach to safety. By understanding the chemical's properties, adhering to a hierarchy of controls—from engineering solutions to meticulous personal protective equipment protocols—and being prepared for emergencies, researchers can handle this compound with confidence and safety. The principles outlined in this guide are designed to be integrated into standard laboratory practice, fostering an environment where scientific advancement and personal safety are mutually reinforcing.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS. (2016, April 20). Loba Chemie. [Link]

  • The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). (2018, April 17). Gantrade Corporation. [Link]

  • Moore, M. M. (2017, December 15). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18519501, 2-Amino-2-methylpropane-1,3-diol;propan-2-ol. Retrieved from [Link]

  • 2-Amino-2-methyl-1,3-propanediol. (n.d.). Haz-Map. [Link]

  • 2-Methyl-1,3-Propanediol (MP Diol). (n.d.). Relic Chemicals. [Link]

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2-Amino-2-methyl-1,3-propanediol: Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-2-methyl-1,3-propanediol (AMPD) Format: Technical Monograph & Application Guide

Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD), frequently referenced in the Merck Index as Ammediol , is a primary amine-diol widely utilized as a biological buffer and a versatile synthetic scaffold.[1][2][3] While often categorized alongside Tris (hydroxymethyl)aminomethane, AMPD possesses a distinct pKa (8.8) and solubility profile that makes it superior for specific alkaline-range protein separations and the synthesis of oxazoline-based pharmaceutical intermediates.

This guide moves beyond the static data of a standard monograph, providing researchers with actionable protocols for buffer preparation, synthetic pathways for drug development (specifically oxazoline formation), and critical handling parameters.

Physicochemical Profile

The following data consolidates standard monograph values with experimental constants required for stoichiometric calculations.

PropertyValueContext
CAS Number 115-69-5Universal Identifier
Synonyms Ammediol; AMPD; 2-Amino-2-methylpropane-1,3-diolMerck Index / Common Trade Names
Molecular Formula C₄H₁₁NO₂MW: 105.14 g/mol
pKa (25°C) 8.8Effective buffering range: 7.8 – 9.7
Melting Point 109°C – 111°CHigh purity crystalline solid
Boiling Point 151°C – 152°C@ 10 mmHg (Vacuum distillation required)
Solubility (Water) ~250 g / 100 mL (20°C)Highly hygroscopic; exothermic dissolution
pH (0.1M aq) 10.8Strongly alkaline in native solution
Application I: Biological Buffering Systems

Context: AMPD is a critical component in high-pH anion exchange chromatography and isotachophoresis. Its pKa of 8.8 renders it suitable for the determination of alkaline phosphatase activity and as a spacer in SDS-PAGE systems where Tris (pKa 8.1) provides insufficient buffering capacity at higher pH levels.

Protocol: Preparation of 1.0 M Stock Buffer (pH 8.8)

Safety Note: AMPD is an irritant. Dissolution is exothermic.

  • Calculation: To prepare 1L of 1.0M stock, weigh 105.14 g of AMPD.

  • Dissolution: Add the solid to 750 mL of deionized water (18.2 MΩ·cm). Stir until fully dissolved. Note: Allow the solution to return to 25°C before pH adjustment, as pKa is temperature-dependent.

  • Titration: The native pH will be ~10.8. Titrate slowly with Concentrated HCl (typically 6N or 12N) to reach pH 8.8.

    • Critical Control Point: Do not overshoot. Back-titration with NaOH alters the ionic strength (adding Na+ ions), which may interfere with electrophoretic mobility.

  • Final Volume: Adjust volume to 1.0 L with deionized water.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave if precise pH is critical, as thermal degradation can occur.

Workflow Visualization: Buffer Preparation Logic

BufferPrep Start Weigh AMPD (105.14g) Dissolve Dissolve in 750mL dH2O Start->Dissolve TempCheck Equilibrate to 25°C Dissolve->TempCheck Exothermic Titrate Titrate w/ HCl to pH 8.8 TempCheck->Titrate pKa Stability VolAdjust Adjust Vol to 1.0L Titrate->VolAdjust Filter 0.22µm Filtration VolAdjust->Filter

Figure 1: Critical workflow for AMPD buffer preparation ensuring ionic strength integrity.

Application II: Synthetic Chemistry (Drug Development)

Context: In medicinal chemistry, AMPD serves as a "gem-dimethyl" building block. It is a precursor for 4,4-dimethyl-2-oxazolines , a structural motif found in various bioactive compounds and chiral ligands. The gem-dimethyl effect (Thorpe-Ingold effect) provided by the methyl group at the C2 position enhances the stability of the resulting ring systems.

Mechanism: Oxazoline Formation

The synthesis typically involves the condensation of a carboxylic acid (or nitrile) with AMPD, followed by cyclodehydration.

  • Reagents: Carboxylic Acid (R-COOH), AMPD, Dehydrating agent (e.g., SOCl₂ or catalytic ZnCl₂).

  • Reaction Pathway:

    • Amide Formation: The amine group of AMPD attacks the carbonyl carbon, forming an N-(1,1-dimethyl-2-hydroxyethyl)amide.

    • Cyclization: Activation of the hydroxyl group leads to intramolecular attack by the amide oxygen, closing the ring to form the oxazoline.

Pathway Visualization: Oxazoline Synthesis

OxazolineSynthesis Reactants Carboxylic Acid + AMPD Intermediate Hydroxy-Amide Intermediate Reactants->Intermediate Condensation (-H2O) Activation OH Activation (via SOCl2/TfOH) Intermediate->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Ring Closure Product 4,4-Dimethyl- 2-Oxazoline Cyclization->Product

Figure 2: Synthetic pathway for converting AMPD into oxazoline scaffolds, utilizing the gem-dimethyl effect.

Advanced Application: Fingolimod Analogues

AMPD is structurally homologous to the headgroup of Fingolimod (FTY720) , a sphingosine 1-phosphate receptor modulator used in Multiple Sclerosis treatment.

  • Structure Note: Fingolimod is essentially a 2-substituted-2-amino-1,3-propanediol.[4]

  • Research Utility: Researchers synthesizing FTY720 analogues often use AMPD or its derivatives to introduce the polar headgroup, utilizing the 1,3-diol functionality to mimic the sphingosine backbone.

Safety & Handling (Self-Validating Protocols)

To ensure experimental integrity and safety, the following handling protocols must be observed.

  • Hygroscopicity Check: AMPD is hygroscopic.[5] Before weighing for precise stoichiometry (e.g., buffer prep), dry the reagent in a vacuum desiccator over P₂O₅ for 24 hours. Validation: If clumps are visible, water content is high, and molarity calculations will be erroneous.

  • Nitrosamine Warning: While AMPD is a primary amine, avoid storage or reaction with strong nitrosating agents (e.g., nitrites) to prevent the formation of trace carcinogenic nitrosamines if secondary amine impurities are present.

  • Storage: Store at room temperature (15-30°C) in tightly sealed containers.

References
  • O'Neil, M.J., et al. (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[1] Royal Society of Chemistry.[1] (Monograph: Ammediol).[1][6][7]

  • Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1,3-propanediol Product Specification & MSDS. Link

  • PubChem. (n.d.).[6] Compound Summary: 2-Amino-2-methyl-1,3-propanediol (CID 1531).[1] National Library of Medicine. Link

  • Wipf, P., & Wang, X. (2002).[8] "A simple synthesis of 2-substituted oxazolines." Tetrahedron Letters, 43(29), 5137-5139. (Describes the cyclodehydration mechanism).

  • Adachi, K., et al. (2025). "Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage." Molecules, 30(2). (Recent data on solid-solid phase change properties).

Sources

Methodological & Application

How to prepare 1M AMPD buffer stock solution pH 9.0

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation and Optimization of 1M AMPD Buffer (pH 9.0) for Biochemical Assays

Introduction and Mechanistic Rationale

2-Amino-2-methyl-1,3-propanediol (AMPD) is a highly versatile, zwitterionic-like biological buffer widely utilized in molecular biology, protein chemistry, and in vitro diagnostics[1]. With a pKa of 8.8 at 25°C, AMPD provides a robust buffering capacity in the alkaline range (pH 7.8–9.7)[1].

Why AMPD for Alkaline Phosphatase (AP) Assays? In clinical diagnostics and stem cell phenotyping, AMPD is the preferred buffer system for Alkaline Phosphatase (AP) activity determination[2]. Historically, Diethanolamine (DEA) and Glycine were used; however, inorganic phosphates heavily inhibit AP isoenzymes (especially the placental isoenzyme) in DEA buffers[3]. AMPD mitigates this product-inhibition effect, maintaining high kinetic linearity and signal-to-noise ratios in chemiluminescent and colorimetric AP assays[3][4]. Furthermore, AMPD is structurally devoid of heavy-metal chelating properties, ensuring that divalent cations (like Mg²⁺ and Zn²⁺) essential for AP enzymatic activity remain fully bioavailable.

Physicochemical Properties of AMPD

To ensure reproducibility, scientists must account for the physicochemical parameters of the raw material. Below is a summary of the critical properties of AMPD.

ParameterSpecification / Value
Chemical Name 2-Amino-2-methyl-1,3-propanediol
CAS Number 115-69-5
Molecular Formula C₄H₁₁NO₂
Molar Mass 105.14 g/mol
pKa (at 25°C) 8.80
Useful pH Range 7.8 – 9.7
Solubility in Water Highly soluble (≥ 1M at 20°C, clear and colorless)
ΔpKa / ΔT Approx. -0.029 per °C

Note: AMPD is an amine-based buffer. Its pKa is temperature-dependent. A buffer adjusted to pH 9.0 at 25°C will shift to approximately pH 9.3 at 15°C and pH 8.7 at 35°C. Always calibrate pH at the intended operational temperature.

Experimental Protocol: 1M AMPD Stock Solution (pH 9.0)

Materials Required
  • AMPD Powder: High-purity, biotechnology grade (≥99.0%).

  • Ultrapure Water: Milli-Q® or equivalent (18.2 MΩ·cm at 25°C).

  • Titrant: 6M Hydrochloric Acid (HCl). Caution: AMPD is a primary amine and dissolves as a strong base. HCl is required to titrate the pH down to 9.0.

  • Equipment: Calibrated pH meter with an Ag/AgCl electrode (compatible with TRIS/amine buffers), magnetic stirrer, volumetric flask (1 L), and 0.22 µm PES vacuum filtration unit.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The initial dissolution pH acts as a primary quality control (QC) checkpoint before titration.

  • Preparation of the Base Solution:

    • Weigh exactly 105.14 g of AMPD powder .

    • Transfer the powder into a clean 1 L glass beaker containing a magnetic stir bar.

    • Add 800 mL of ultrapure water to the beaker.

    • Stir continuously until the powder is completely dissolved. The dissolution process is slightly endothermic; ensure the solution returns to room temperature (25°C) before proceeding.

  • Initial QC Check:

    • Measure the pH of the unadjusted solution.

    • Self-Validation Checkpoint: A 1M solution of pure AMPD in water should yield an initial pH of approximately 10.5 to 11.0 [5]. If the pH is significantly lower, the raw material may be degraded or contaminated with acidic impurities.

  • pH Titration:

    • Submerge the pH probe into the stirring solution. Ensure the temperature probe is also submerged to apply Automatic Temperature Compensation (ATC) at 25°C.

    • Slowly add 6M HCl dropwise while monitoring the pH.

    • Continue titration until the pH stabilizes exactly at 9.00 . Allow 30 seconds between drops as you approach the target to prevent overshooting.

  • Volume Adjustment:

    • Carefully transfer the pH-adjusted solution into a 1 L Class A volumetric flask.

    • Rinse the beaker with a small amount of ultrapure water and add the rinse to the flask.

    • Bring the final volume to exactly the 1000 mL mark with ultrapure water.

    • Invert the flask 5–10 times to ensure complete homogenization.

  • Sterilization and Storage:

    • Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane in a biosafety cabinet to sterilize and remove any particulate matter.

    • Store the 1M AMPD stock solution at 4°C. The solution is stable for up to 6 months if protected from atmospheric CO₂ (which can slowly acidify alkaline buffers).

Workflow Visualization

Below is the logical workflow for the preparation and validation of the AMPD buffer.

AMPD_Workflow Start Weigh 105.14 g AMPD Powder Dissolve Dissolve in 800 mL Ultrapure dH2O Start->Dissolve Measure Measure Initial pH (Expected ~10.5-11.0) Dissolve->Measure Titrate Titrate with 6M HCl to pH 9.0 at 25°C Measure->Titrate Volume Adjust Volume to 1000 mL Titrate->Volume Filter Filter Sterilize (0.22 µm PES) Volume->Filter Store Store at 4°C (1M AMPD pH 9.0) Filter->Store

Caption: Step-by-step workflow for the preparation and QC validation of 1M AMPD buffer at pH 9.0.

Application Notes & Troubleshooting

  • Electrode Compatibility: Standard glass pH electrodes with silver/silver chloride (Ag/AgCl) references can become clogged by amine-based buffers (like TRIS and AMPD) due to the precipitation of silver proteins/amines. Always use a double-junction electrode or an electrode specifically rated for TRIS/amine buffers.

  • Dilution Effects: When diluting the 1M stock to a working concentration (e.g., 0.1M or 0.2M), the pH may shift slightly due to changes in the activity coefficient of the ions. Always verify the final pH of the working solution after dilution.

  • Carbon Dioxide Absorption: Because AMPD is an alkaline buffer, prolonged exposure to the atmosphere will cause it to absorb CO₂, forming carbonic acid and gradually lowering the pH. Keep storage bottles tightly sealed.

References

  • Neumeier, D. et al. "Influence of inorganic phosphate on the activity determination of isoenzymes of alkaline phosphatase in various buffer systems". PubMed (NIH). Available at:[Link]

  • Google Patents. "Chemiluminescent substrates (WO2018006059A1)". Google Patents.

Sources

Application Note & Protocol: High-Resolution Polypeptide Separation Using an AMPD-Buffered SDS-Gradient Gel Electrophoresis System

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-examining Buffer Chemistry for Enhanced SDS-PAGE Resolution

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a foundational technique for the separation of proteins based on their molecular weight.[1][2] The method relies on the denaturation of proteins with SDS, which imparts a uniform negative charge, allowing for separation through a polyacrylamide gel matrix solely based on size.[1][2] The most widely used discontinuous buffer system, developed by Laemmli, utilizes Tris-HCl and glycine to create a stacking effect, resulting in sharp, well-resolved protein bands.[2]

While the Tris-glycine system is robust for a broad range of applications, the exploration of alternative buffering agents can offer advantages for specific separation challenges. This application note details the use of 2-amino-2-methyl-1,3-propanediol (AMPD) as the primary buffering agent in an SDS-gradient gel electrophoresis system. With a pKa of 8.8 at 25°C, AMPD provides a useful buffering range of pH 7.8-9.7, making it a theoretically sound alternative to Tris (pKa ≈ 8.1).[3] This protocol is designed for researchers, scientists, and drug development professionals seeking to optimize the separation of polypeptides, particularly in the molecular weight range of 1,500 to 100,000 Da.[4]

The slightly more alkaline buffering capacity of AMPD compared to Tris may alter the ionization state of the trailing ion (glycine) and the stacking/unstacking dynamics at the interface of the stacking and resolving gels. This can potentially lead to improved resolution for specific protein populations. This guide provides a comprehensive, self-validating protocol for the preparation and use of AMPD-buffered SDS-gradient gels, grounded in the established principles of discontinuous electrophoresis.

Materials and Reagents

Reagents
  • 2-Amino-2-methyl-1,3-propanediol (AMPD), ≥99.5% purity (e.g., Sigma-Aldrich, Cat. No. A9754)[3]

  • Acrylamide/Bis-acrylamide (30% or 40% solution, 29:1 or 37.5:1 ratio)

  • Sodium Dodecyl Sulfate (SDS)

  • Glycine

  • Ammonium Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Hydrochloric Acid (HCl)

  • Glycerol

  • 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Bromophenol Blue

  • Protein Molecular Weight Markers

  • Coomassie Brilliant Blue R-250 or other protein stain

  • Deionized Water (ddH₂O)

Equipment
  • Vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN®)

  • Power supply

  • Gradient mixer

  • Peristaltic pump (optional, for pouring the gradient gel)

  • Glass plates, spacers, and combs

  • Gel casting stand

  • Heating block or boiling water bath

  • pH meter

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware and plasticware

Experimental Protocols

Part 1: Preparation of Stock Solutions

Meticulous preparation of stock solutions is critical for reproducible results. Prepare the following solutions and store as indicated.

Stock SolutionCompositionPreparation and Storage
30% Acrylamide/Bis-acrylamide (29:1) 29 g Acrylamide, 1 g N,N'-methylenebisacrylamide, ddH₂O to 100 mLDissolve and store at 4°C in a light-protected bottle. Caution: Acrylamide is a neurotoxin. Wear appropriate personal protective equipment.
AMPD-HCl Buffer (1.5 M, pH 8.8) 15.77 g AMPD, ddH₂O to 80 mLDissolve AMPD. Adjust pH to 8.8 with concentrated HCl. Bring final volume to 100 mL. Store at 4°C.
AMPD-HCl Buffer (0.5 M, pH 6.8) 5.26 g AMPD, ddH₂O to 80 mLDissolve AMPD. Adjust pH to 6.8 with concentrated HCl. Bring final volume to 100 mL. Store at 4°C.
10% (w/v) SDS 10 g SDS, ddH₂O to 100 mLGently warm to dissolve. Store at room temperature.
10% (w/v) APS 0.1 g APS, ddH₂O to 1 mLPrepare fresh daily. Store on ice.
10X Running Buffer 30.3 g AMPD, 144 g Glycine, 10 g SDS, ddH₂O to 1 LDissolve ingredients. Do not adjust pH. The final pH of the 1X solution will be approximately 9.2. Store at room temperature.
2X Sample Loading Buffer 1.0 mL 0.5 M AMPD-HCl (pH 6.8), 2.0 mL Glycerol, 4.0 mL 10% SDS, 0.5 mL 2-Mercaptoethanol, 0.2 mL 0.5% Bromophenol Blue, ddH₂O to 10 mLAliquot and store at -20°C.
Part 2: Casting the AMPD-Buffered SDS-Gradient Gel

This protocol describes the casting of a single 4-15% mini-gel. Volumes can be adjusted for different gel sizes and percentages.

Workflow for Casting an AMPD-Buffered SDS-Gradient Gel

G cluster_prep Preparation cluster_casting Gradient Casting cluster_stacking Stacking Gel prep_light Prepare Light (4%) Acrylamide Solution add_aps_temed Add APS and TEMED to both solutions prep_light->add_aps_temed prep_heavy Prepare Heavy (15%) Acrylamide Solution prep_heavy->add_aps_temed assemble_plates Assemble Glass Plates load_gradient_maker Load solutions into Gradient Maker add_aps_temed->load_gradient_maker pour_gel Pour gradient into cassette load_gradient_maker->pour_gel overlay Overlay with isopropanol pour_gel->overlay polymerize_resolve Polymerize Resolving Gel (45-60 min) overlay->polymerize_resolve prep_stack Prepare Stacking Gel Solution polymerize_resolve->prep_stack add_aps_temed_stack Add APS and TEMED prep_stack->add_aps_temed_stack pour_stack Pour Stacking Gel add_aps_temed_stack->pour_stack insert_comb Insert Comb pour_stack->insert_comb polymerize_stack Polymerize Stacking Gel (30 min) insert_comb->polymerize_stack

Caption: Workflow for casting the AMPD-gradient gel.

1. Prepare Resolving Gel Solutions:

  • In separate labeled tubes, prepare the "light" (4%) and "heavy" (15%) acrylamide solutions for the gradient.

Component4% Solution (Light)15% Solution (Heavy)
ddH₂O2.9 mL1.3 mL
30% Acrylamide/Bis0.67 mL2.5 mL
1.5 M AMPD-HCl, pH 8.81.25 mL1.25 mL
10% SDS50 µL50 µL
Glycerol (optional, for density)-0.5 mL
Total Volume 5.0 mL 5.0 mL

2. Set up the Gradient Mixer:

  • Place a small stir bar in the mixing chamber (the chamber connected to the outlet tubing) of the gradient mixer.

  • Ensure the valve between the two chambers and the outlet valve are closed.

3. Initiate Polymerization and Pour the Gradient:

  • Work quickly from this point forward.

  • Add 5 µL of TEMED and 25 µL of 10% APS to both the light and heavy solutions. Swirl gently to mix.

  • Pipette the heavy (15%) solution into the mixing chamber and the light (4%) solution into the reservoir chamber of the gradient mixer.

  • Open the valve between the chambers briefly to allow a small amount of the heavy solution to enter the channel, displacing any air bubbles, then close it.

  • Start the magnetic stirrer in the mixing chamber.

  • Position the outlet tubing into the top of the gel cassette, between the glass plates.

  • Simultaneously open the outlet valve and the valve between the chambers. The gradient will begin to flow into the cassette. The light solution will flow into the mixing chamber as the mixed solution is drawn out.

  • Allow the solution to fill the cassette to about 1 cm below the bottom of where the comb teeth will be.

4. Polymerize the Resolving Gel:

  • Once the desired volume is poured, carefully overlay the acrylamide solution with a thin layer of water-saturated isopropanol or n-butanol to ensure a flat surface.

  • Allow the gel to polymerize for 45-60 minutes. A sharp interface between the gel and the overlay indicates polymerization is complete.

5. Cast the Stacking Gel:

  • Pour off the overlay and rinse the top of the gel with ddH₂O. Dry the area thoroughly with the edge of a filter paper.

  • Prepare the stacking gel solution (for 5 mL):

    • ddH₂O: 3.05 mL

    • 30% Acrylamide/Bis: 0.65 mL

    • 0.5 M AMPD-HCl, pH 6.8: 1.25 mL

    • 10% SDS: 50 µL

  • Add 5 µL of TEMED and 25 µL of 10% APS. Mix gently.

  • Immediately pour the stacking gel solution on top of the polymerized resolving gel.

  • Insert the comb, being careful to avoid trapping air bubbles.

  • Allow the stacking gel to polymerize for at least 30 minutes.

Part 3: Electrophoresis

1. Sample Preparation:

  • Combine your protein sample with an equal volume of 2X Sample Loading Buffer.

  • Heat the mixture at 95-100°C for 5 minutes to denature the proteins.

  • Centrifuge the samples briefly to pellet any insoluble material.

2. Running the Gel:

  • Carefully remove the comb from the polymerized gel.

  • Assemble the gel cassette into the electrophoresis apparatus.

  • Prepare 1X Running Buffer by diluting the 10X stock solution with ddH₂O.

  • Fill the inner and outer buffer chambers with 1X Running Buffer.

  • Use a syringe or pipette to flush the wells with running buffer to remove any unpolymerized acrylamide.

  • Load your prepared samples and molecular weight markers into the wells.

  • Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 120-150V) until the bromophenol blue dye front reaches the bottom of the gel.

Part 4: Visualization

1. Staining:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Place the gel in a container with Coomassie Brilliant Blue staining solution and agitate gently for 30-60 minutes.

  • The AMPD buffer system is compatible with standard protein staining methods, including Coomassie, silver, and fluorescent stains.

2. Destaining:

  • Remove the staining solution and add destaining solution (e.g., 40% methanol, 10% acetic acid).

  • Agitate gently, changing the destain solution periodically until the protein bands are clearly visible against a clear background.

Scientific Rationale and Trustworthiness

The Role of AMPD in a Discontinuous Buffer System

A discontinuous buffer system employs different buffer compositions and pH in the gel and the electrode buffer to create a moving ion front.[5] This front concentrates the proteins into a narrow band in the stacking gel before they enter the resolving gel, leading to significantly sharper bands.[5]

  • Leading Ion: Chloride (from AMPD-HCl) is present in both the stacking and resolving gels. It has high mobility and moves ahead of the proteins.

  • Trailing Ion: Glycine (from the running buffer) has a pKa of 9.6. In the stacking gel (pH 6.8), glycine is predominantly in its zwitterionic form with low net negative charge and mobility. In the resolving gel (pH 8.8), it becomes more negatively charged and its mobility increases.

  • Common Ion/Buffering Agent: AMPD serves as the common cation and provides the buffering capacity for the system.

With a pKa of 8.8, the AMPD resolving gel buffer operates very close to its maximum buffering capacity. This ensures a stable pH environment during the run, which is crucial for consistent protein migration. The pH of 8.8 in the resolving gel facilitates the increased ionization of glycine, allowing it to overtake the proteins and enabling the sieving effect of the polyacrylamide matrix to separate the polypeptides based on size.

Advantages of Gradient Gels

Gradient gels provide a continuous increase in acrylamide concentration, resulting in a decreasing pore size from the top to the bottom of the gel. This offers two main advantages:

  • Broad Separation Range: A single gradient gel can effectively separate a much wider range of protein molecular weights than a fixed-percentage gel.

  • Improved Resolution: As proteins migrate through the gel, the pore size becomes smaller, which slows down larger proteins more significantly. This effect sharpens the bands and can improve the resolution of proteins with similar molecular weights.

Conclusion

The use of 2-amino-2-methyl-1,3-propanediol (AMPD) as a buffering agent in SDS-gradient gel electrophoresis presents a viable and effective alternative to the traditional Tris-HCl system. The protocol detailed in this application note provides a robust framework for achieving high-resolution separation of polypeptides across a broad molecular weight range. The stable, slightly alkaline pH environment provided by the AMPD buffer is well-suited for the principles of discontinuous electrophoresis, ensuring sharp band formation and reliable separation. Researchers are encouraged to adopt and optimize this system for their specific protein analysis needs, potentially unlocking enhanced resolution for complex protein mixtures.

References

  • CHAPTER 1 Techniques - 1.1 SDS-PAGE Electrophoresis . iGEM. [Link]

  • AMPD Buffer 0.2M, pH 9.5 (115-69-5) . bioWORLD. [Link]

  • Protein Staining . Bio-Rad. [Link]

  • A brief review of other notable protein detection methods on acrylamide gels . PMC. [Link]

  • A Guide to Polyacrylamide Gel Electrophoresis and Detection . Bio-Rad. [Link]

Sources

Using 2-Amino-2-methyl-1,3-propanediol in CO2 capture applications

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-Amino-2-methyl-1,3-propanediol (AMPD) in Sterically Hindered Amine-Based CO₂ Capture

Executive Summary

The optimization of post-combustion carbon capture relies heavily on solvent engineering. While conventional primary amines like monoethanolamine (MEA) offer rapid absorption kinetics, they are bottlenecked by a low theoretical loading capacity and exorbitant thermal regeneration requirements. As a Senior Application Scientist, I present this protocol guide on 2-Amino-2-methyl-1,3-propanediol (AMPD) —a sterically hindered amine (SHA) that circumvents these thermodynamic limitations. By leveraging precise steric bulk, AMPD destabilizes the carbamate intermediate, driving the reaction toward bicarbonate formation. This guide details the mechanistic rationale, comparative performance, and self-validating experimental protocols required to evaluate AMPD for advanced CO₂ capture applications.

Mechanistic Rationale: The Steric Advantage of AMPD

To understand why AMPD is a superior candidate for cyclic CO₂ capture, we must examine the causality at the molecular level. Unhindered primary amines react with CO₂ to form highly stable carbamates, capping their theoretical absorption capacity at 0.5 moles of CO₂ per mole of amine[1].

AMPD is structurally modified; its amino group is attached to a tertiary carbon atom. When CO₂ undergoes nucleophilic attack by AMPD, a zwitterion intermediate is formed. However, the steric hindrance provided by the methyl and dual hydroxymethyl groups severely destabilizes the subsequent carbamate[2]. Instead of accumulating, the unstable carbamate undergoes rapid hydrolysis to form bicarbonate (HCO₃⁻) and a protonated amine[3].

This mechanistic shift provides two critical advantages:

  • Doubled Capacity: The stoichiometry shifts from 2:1 (Amine:CO₂) to 1:1, yielding a theoretical loading of 1.0 mol CO₂ / mol amine.

  • Lower Regeneration Energy: Bicarbonate requires significantly less thermal energy to decompose back into free CO₂ and amine compared to breaking a stable carbamate bond[4]. Furthermore, the presence of two hydroxyl groups in AMPD drastically reduces solvent volatility compared to simpler hindered amines like 2-amino-2-methyl-1-propanol (AMP), minimizing amine slip into the atmosphere.

G A AMPD + CO2 (Aqueous Phase) B Zwitterion Intermediate (Rate-Limiting Step) A->B Nucleophilic Attack C Unstable Carbamate (Steric Repulsion) B->C Deprotonation D Bicarbonate (HCO3-) + Protonated AMPD B->D Direct Hydrolysis (Base Catalyzed) C->D Rapid Hydrolysis

Fig 1: Zwitterion mechanism and carbamate hydrolysis pathway for AMPD CO2 capture.

Comparative Performance Data

To justify the transition from benchmark solvents to AMPD, we must quantify the physicochemical tradeoffs. The table below summarizes the critical parameters.

PropertyMonoethanolamine (MEA)2-Amino-2-methyl-1-propanol (AMP)2-Amino-2-methyl-1,3-propanediol (AMPD)
Amine Classification Primary (Unhindered)Primary (Sterically Hindered)Primary (Sterically Hindered, Diol)
Theoretical CO₂ Loading 0.5 mol/mol1.0 mol/mol1.0 mol/mol
Dominant Product Stable CarbamateBicarbonateBicarbonate
Relative Absorption Rate Very FastModerateModerate
Regeneration Energy High (~3.9 GJ/ton CO₂)Low (~3.0 GJ/ton CO₂)Low
Volatility / Vapor Pressure ModerateHighLow (Due to dual hydroxyl groups)

Experimental Protocols

Protocol 1: Gravimetric Preparation and Standardization of AMPD Solvents

Causality & Insight: Volumetric preparation introduces unpredictable errors due to the exothermic nature of amine-water mixing and temperature-dependent density shifts. Gravimetric preparation ensures absolute molar precision, which is non-negotiable for accurate kinetic modeling.

Step-by-Step Methodology:

  • Place a dry, inert glass vessel on a high-precision analytical balance (±0.1 mg).

  • Dispense the calculated mass of high-purity AMPD (≥99%).

  • Add ultra-pure deionized water (18.2 MΩ·cm) to achieve the target molality (e.g., 2.0 mol/kg). Note: Degas the water via vacuum and N₂ sparging prior to use to prevent premature oxidative degradation of the amine.

  • Stir continuously using a magnetic PTFE stir bar in a sealed environment until complete dissolution.

  • Validation Checkpoint: Perform a potentiometric acid-base titration using 0.1 N HCl. The measured amine concentration must be within ±1% of the gravimetric target. If the variance is higher, discard and reformulate to prevent cascading errors in downstream data.

Protocol 2: Stopped-Flow Kinetic Analysis of CO₂ Absorption

Causality & Insight: The reaction of CO₂ with amines occurs on the millisecond timescale. Traditional stirred-cell reactors are limited by gas-liquid mass transfer, masking the true reaction rate. The stopped-flow technique isolates intrinsic chemical kinetics by rapidly mixing dissolved CO₂ with the amine, tracking the reaction via conductivity changes as neutral molecules convert to ionic species[5].

Step-by-Step Methodology:

  • Prepare a stock solution of CO₂-saturated water at the target temperature (e.g., 298 K). Determine the exact CO₂ concentration via a Total Inorganic Carbon (TIC) analyzer.

  • Load Syringe A with the CO₂ solution and Syringe B with the AMPD solution. Ensure [AMPD] is at least 10-fold greater than [CO₂] to maintain pseudo-first-order conditions.

  • Trigger the pneumatic drive to rapidly mix the solutions (dead time < 2 ms) into the conductimetry observation cell.

  • Record the conductivity transient curve for 50–100 milliseconds.

  • Validation Checkpoint: Fit the conductivity data to a single exponential model to extract the observed rate constant (

    
    ). The residuals of the fit must be randomly distributed and < 5% of the signal amplitude. Plot 
    
    
    
    vs[AMPD]; a strictly linear relationship validates the pseudo-first-order assumption.

G S1 1. Solvent Prep & Degassing S2 2. Stopped-Flow Rapid Mixing S1->S2 S3 3. Conductimetry Tracking S2->S3 S4 4. Kinetic Modeling S3->S4 S5 5. Validation (Residuals < 5%) S4->S5

Fig 2: Self-validating stopped-flow kinetic analysis workflow for amines.

Protocol 3: Absorption-Desorption Cyclic Capacity Assessment

Causality & Insight: A solvent's viability is dictated by its cyclic capacity—how efficiently it absorbs and releases CO₂ over multiple thermal cycles. We utilize a jacketed stirred-cell reactor to maintain strict isothermal conditions during absorption, preventing localized exothermic heating from artificially suppressing the thermodynamic driving force.

Step-by-Step Methodology:

  • Load 500 mL of standardized AMPD solution into a jacketed stirred-cell reactor maintained at 313 K.

  • Introduce a simulated flue gas mixture (15% CO₂, 85% N₂) at a constant flow rate of 1.0 L/min.

  • Monitor the effluent gas using a continuous non-dispersive infrared (NDIR) CO₂ analyzer until the inlet and outlet concentrations equalize, indicating solvent saturation.

  • To initiate desorption, heat the reactor to 393 K (120 °C) while sweeping the headspace with inert N₂ gas.

  • Validation Checkpoint: Perform a strict mass balance closure. Integrate the total CO₂ desorbed (via the NDIR analyzer) and compare it against the difference in liquid-phase CO₂ loading (measured via Chittick apparatus) before and after regeneration. A discrepancy > 2% indicates potential solvent degradation, aerosolization losses, or system leaks.

References

  • Reaction Kinetics of Carbon Dioxide with Nonaqueous Solutions of Sterically Hindered Amines - dergipark.org.tr
  • Reaction kinetics of carbon dioxide with 2-amino-2-hydroxymethyl-1,3-propanediol in aqueous solution - tubitak.gov.tr
  • 2-Amino-2-hydroxymethyl-1,3-propanediol for CO2 capture: study on equilibrium, absorption kinetics, catalytic desorption, and amine regener
  • CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? - nih.gov
  • Predicting Chemical Reaction Equilibrium in Dilute Solutions by Atomistic Simul

Sources

Application Note: Phosgene-Free Synthesis of Oxazolidinones and Cyclic Carbamates from Aminodiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Structural Causality

In the development of antimicrobial agents and chiral auxiliaries, cyclic carbamates—particularly oxazolidinones—are highly valued structural motifs. As a Senior Application Scientist, I frequently encounter synthetic designs that conflate 2-amino-2-methylpropane-1,3-diol (AMPD) with its homologue, 2-(aminomethyl)-2-methylpropane-1,3-diol (AMMPD) .

Understanding the structural causality between your starting material and the resulting ring size is the most critical step in experimental design:

  • 1,2-Amino Alcohols (e.g., AMPD): The proximity of the primary amine and the hydroxyl group drives a 5-Exo-Trig cyclization when reacted with a carbonyl source, yielding a classic 5-membered oxazolidinone [1].

  • 1,3-Amino Alcohols (e.g., AMMPD): The additional methylene carbon extends the tether length. Following Baldwin’s rules for ring closure, the reaction with a carbonyl source undergoes a 6-Exo-Trig cyclization, yielding a 6-membered 1,3-oxazinan-2-one [2].

This guide provides a universal, self-validating, and "green" (phosgene-free) protocol that utilizes diethyl carbonate (DEC) to synthesize these cyclic carbamates, detailing the mechanistic pathways for both aminodiol derivatives.

G A AMPD (1,2-amino alcohol) C Diethyl Carbonate (DEC) + NaOMe A->C Nucleophilic Attack B AMMPD (1,3-amino alcohol) B->C Nucleophilic Attack D 5-Membered Ring Oxazolidinone C->D 5-Exo-Trig Cyclization E 6-Membered Ring 1,3-Oxazinan-2-one C->E 6-Exo-Trig Cyclization

Reaction pathways for cyclic carbamates showing ring-size dependence on the starting aminodiol.

Experimental Design: The Phosgene-Free Approach

Historically, the synthesis of oxazolidinones relied on highly toxic carbonyl sources such as phosgene, triphosgene, or Boc-anhydride [3]. To align with modern green chemistry standards and improve process safety, this protocol utilizes Diethyl Carbonate (DEC) and a catalytic amount of Sodium Methoxide (NaOMe) .

Mechanistic Causality

The reaction proceeds via a two-step base-catalyzed transesterification:

  • Intermolecular Attack: NaOMe deprotonates the primary amine, which acts as a strong nucleophile to attack DEC, displacing one equivalent of ethanol to form an O-ethyl carbamate intermediate.

  • Intramolecular Cyclization: The base then deprotonates the adjacent hydroxyl group. The resulting alkoxide attacks the carbamate carbonyl, displacing a second equivalent of ethanol to close the ring.

Self-Validating System: This protocol is designed to be self-monitoring. Because the cyclization is an equilibrium process, it is driven forward by the continuous distillation of ethanol (Le Chatelier's principle). The theoretical volume of ethanol collected in the distillation receiver provides a direct, real-time quantitative measure of reaction conversion.

Mechanism N1 Aminodiol Precursor N3 Intermediate: O-Ethyl Carbamate N1->N3 NaOMe, 90°C N2 Diethyl Carbonate (DEC) N2->N3 NaOMe, 90°C N4 Intramolecular Cyclization (Base-Catalyzed, -EtOH) N3->N4 Proton Transfer N5 Cyclic Carbamate (Oxazolidinone/Oxazinanone) N4->N5 Cyclization

Mechanistic workflow for base-catalyzed synthesis of cyclic carbamates via O-ethyl carbamate.

Step-by-Step Protocol

Note: The following procedure is optimized for AMPD to yield 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one. It can be directly applied to AMMPD to yield the 6-membered 1,3-oxazinan-2-one equivalent.

Materials Required:

  • Aminodiol Precursor (AMPD or AMMPD): 100 mmol

  • Diethyl carbonate (DEC): 120 mmol (1.2 equiv)

  • Sodium methoxide (NaOMe): 5 mmol (0.05 equiv, 25% wt in MeOH)

  • Anhydrous ethanol (for recrystallization)

Equipment:

  • 100 mL two-neck round-bottom flask

  • Short-path distillation head with a graduated receiving flask

  • Oil bath with magnetic stirring & Nitrogen inlet

Procedure:

  • Reactor Charging (Moisture Exclusion): Purge the 100 mL flask with dry N₂. Add 100 mmol of the aminodiol and 120 mmol of DEC. Insight: The 1.2x excess of DEC ensures complete initial conversion of the amine and compensates for minor evaporative losses.

  • Catalyst Addition: Inject 5 mmol of NaOMe. Insight: A catalytic amount is sufficient because the alkoxide is regenerated during the cyclization step.

  • Carbamate Formation: Heat the stirred mixture to 90 °C. The slurry will gradually homogenize into a clear solution. Maintain this temperature for 1 hour to allow the complete formation of the O-ethyl carbamate intermediate.

  • Cyclization & Distillation (Validation Step): Increase the oil bath temperature to 115 °C. Ethanol will begin to distill. Validation: The theoretical yield of ethanol is 200 mmol (approx. 11.7 mL). Monitor the graduated receiver; collecting ~11 mL of ethanol visually confirms >95% cyclization.

  • Workup: Once distillation ceases, cool the reaction to 50 °C. Apply a mild vacuum (50 mbar) for 15 minutes to strip off the residual unreacted DEC.

  • Purification: Dissolve the crude residue in a minimal amount of hot anhydrous ethanol. Filter the solution while hot to remove trace insoluble sodium salts. Allow the filtrate to cool to 4 °C to induce crystallization.

  • Isolation: Filter the resulting white crystals and dry under vacuum at 40 °C overnight.

Quantitative Data & Substrate Comparison

The table below summarizes the expected physicochemical and reaction parameters when substituting the 1,2-amino alcohol (AMPD) with the 1,3-amino alcohol (AMMPD) under the identical protocol.

Parameter2-Amino-2-methylpropane-1,3-diol (AMPD)2-(Aminomethyl)-2-methylpropane-1,3-diol (AMMPD)
Relationship 1,2-Amino Alcohol1,3-Amino Alcohol
Target Product 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one5-(Hydroxymethyl)-5-methyl-1,3-oxazinan-2-one
Ring Size 5-Membered6-Membered
Cyclization Mode 5-Exo-Trig6-Exo-Trig
Reaction Time 3.5 Hours4.5 Hours
Typical Yield 82 - 88%75 - 80%
Melting Point 115 - 116 °C128 - 130 °C

References

  • Eknoian, M. W., Webb, T. R., Worley, S. D., Fleury, J. R., & Maddox, S. D. (1998). "Two Oxazolidinone Derivatives." Acta Crystallographica Section C, 54(10), 1529-1532.[Link]

  • Qiu, F. Y., Song, C. C., Zhang, M., Du, F. S., & Li, Z. C. (2017). "Oxidation Degradable Aliphatic Polycarbonates with Pendent Phenylboronic Ester." Macromolecules, 50(1).[Link]

  • Worley, S. D., et al. (2014). "Antimicrobial oxazolidinone, hydantoin and imidazolidinone compositions.

Optimization of Alkaline Environments in Cell Culture: Ammediol (AMPD) Buffer Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BIO-AMPD-01

Abstract & Scope

This application note details the physicochemical properties, preparation, and validation of Ammediol (2-amino-2-methyl-1,3-propanediol) buffers. While HEPES and MOPS are standard for physiological pH (7.2–7.4), Ammediol (pKa 8.8) is the buffer of choice for experimental conditions requiring alkaline environments (pH 7.8–9.7).

Common applications include:

  • Alkaline Phosphatase (AP) Assays: Ammediol is less inhibitory to AP activity compared to Tris buffers.

  • High-pH Stress Studies: Investigating cellular responses to alkaline shifts.

  • Electrophoresis: Used as a spacer buffer in isotachophoresis and SDS-PAGE.

Critical Advisory: Ammediol is not suitable for standard cell culture at pH 7.4 due to poor buffering capacity at that range. It is strictly for alkaline applications.

Physicochemical Profile

Understanding the thermodynamics of Ammediol is a prerequisite for reproducible buffer preparation.

Table 1: Chemical Specifications
PropertyValueNotes
IUPAC Name 2-amino-2-methyl-1,3-propanediolOften abbreviated as AMPD.[1]
CAS Number 115-69-5
Molecular Weight 105.14 g/mol
pKa (at 25°C) 8.80
Buffering Range pH 7.8 – 9.7Optimal capacity at pKa ± 1.

-0.029 pH units/°C High temperature sensitivity.
Solubility Soluble in water
Sterilization Filtration (0.22 µm)Autoclaving may alter concentration.
The Temperature Coefficient ( )

Ammediol exhibits a significant negative temperature coefficient, similar to Tris. As temperature increases, the pH of the solution decreases.[2][3]

  • Implication: If you adjust the pH to 8.5 at 25°C (room temp), the pH will drop to approximately 8.15 at 37°C (incubation temp).

  • Rule: You must calculate the target pH at 25°C to achieve the desired pH at 37°C.

Protocol: Preparation of 1.0 M Ammediol Stock Solution

This protocol creates a concentrated stock solution.[4][5] It is designed to be diluted to a working concentration (typically 20–50 mM) in the final culture medium.

Materials Required[1][2][6][7][8][9][10][11]
  • Ammediol (High Purity / Bio-Grade)

  • Hydrochloric Acid (HCl), 5 M or 1 M (for titration)

  • Ultrapure Water (Type I, 18.2 MΩ·cm)

  • Calibrated pH Meter (with temperature probe)

  • 0.22 µm Polyethersulfone (PES) Filter Unit

Step-by-Step Methodology
Step 1: Gravimetric Measurement

To prepare 500 mL of 1.0 M stock:

  • Weigh 52.57 g of Ammediol crystals.

  • Transfer to a 1 L beaker.

  • Add approximately 400 mL of Ultrapure Water.

  • Stir magnetically until completely dissolved.

Step 2: Temperature-Correlated pH Adjustment

This is the critical control point.

  • Place the temperature probe in the solution. Ensure the solution is at 25°C .

  • Decide your Target Working pH (at 37°C).

  • Use the formula below to determine the Adjustment pH (at 25°C):

    
    
    
    
    
  • Titration: Slowly add HCl while stirring. Ammediol is a base; the initial pH will be high (>10). You are titrating down.

    • Example: For a final pH of 8.5 at 37°C, adjust the pH to 8.85 at 25°C.

Step 3: Final Volume & Sterilization[5][6][7]
  • Transfer the solution to a volumetric flask.

  • Add Ultrapure Water to reach exactly 500 mL .

  • Filtration: Pass the solution through a 0.22 µm PES filter into a sterile bottle inside a laminar flow hood.

  • Labeling: Label with "1.0 M Ammediol," "pH [at 25°C]," "Target pH [at 37°C]," and Expiration Date (typically 6 months at 4°C).

Visual Workflow: Buffer Preparation Logic

The following diagram illustrates the decision matrix for pH adjustment, ensuring the user accounts for the temperature coefficient.

Ammediol_Prep_Workflow Start Start: Define Target pH (at 37°C) Calc Calculate Adjustment pH Formula: pH(25°C) = pH(37°C) + 0.35 Start->Calc Weigh Weigh 52.57g Ammediol Dissolve in 400mL Water Calc->Weigh Measure_Temp Measure Solution Temp Must be 25°C Weigh->Measure_Temp Titrate Titrate with HCl to Calculated pH(25°C) Measure_Temp->Titrate If Temp = 25°C Vol_Adjust Adjust Volume to 500mL Titrate->Vol_Adjust Filter Sterile Filter (0.22 µm) Vol_Adjust->Filter QC QC Check: Osmolarity & Sterility Filter->QC Store Store at 4°C QC->Store

Figure 1: Critical path for Ammediol buffer preparation emphasizing the temperature-dependent pH calculation.

Application Case: Alkaline Phosphatase (AP) Induction Assay

Ammediol is superior to Tris for AP assays because Tris can chelate Zinc and Magnesium (cofactors for AP) and competitively inhibit the enzyme.

Protocol
  • Preparation: Dilute the 1.0 M Ammediol Stock to 50 mM in the basal medium (e.g., DMEM).

    • Note: Ensure the medium does not contain other buffers (like HEPES) that might fight the pH shift.

  • Osmolarity Check: The addition of 50 mM Ammediol will increase osmolarity.

    • Measure osmolarity. If >320 mOsm/kg, add sterile water to dilute.

    • Target: 290–310 mOsm/kg .

  • Cell Seeding: Seed cells (e.g., C2C12 or Osteoblasts) and allow attachment (24h).

  • Buffer Switch: Replace growth media with Ammediol-buffered alkaline media (pH 8.5).

  • Incubation: Incubate for 1–4 hours depending on the experimental design.

  • Assay: Proceed with p-Nitrophenyl Phosphate (pNPP) substrate addition.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
pH Drift during incubation Incomplete equilibrium or CO2 interference.Ammediol is not a CO2-dependent buffer. Ensure the incubator CO2 is compatible or use sealed flasks if strictly controlling pH independent of bicarbonate.
Cell Detachment pH Shock or Osmotic Stress.1. Ramp pH slowly (e.g., pH 7.4

8.0

8.5).2. Check osmolarity; dilute if >320 mOsm/kg.
Precipitation Interaction with divalent cations (Ca²⁺, Mg²⁺).[2]While Ammediol binds metals less than Tris, precipitation can occur at high pH. Filter immediately if observed and check concentrations.

References

  • Gomori, G. (1946). Buffers in the Range of pH 6.5 to 9.6. Proceedings of the Society for Experimental Biology and Medicine, 62(1), 33–34. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. Retrieved October 26, 2023, from [Link]

  • Reach Devices. (n.d.). Biological Buffers pKa Calculation and Temperature Dependence. Retrieved October 26, 2023, from [Link]

Sources

Optimizing Enzyme Stability During Lyophilization: The Strategic Role of AMPD Buffer

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BIO-2026-03

Abstract

Lyophilization (freeze-drying) is the gold standard for long-term protein preservation, yet the freezing process itself introduces catastrophic stressors—most notably, pH shifts driven by selective buffer crystallization . This Application Note details the use of AMPD (2-Amino-2-methyl-1,3-propanediol) as a superior alternative to Phosphate and Tris buffers for enzymes requiring an alkaline environment (pH 7.8–9.7). We provide a mechanistic analysis of cryo-concentration, a comparative data profile, and a self-validating protocol for formulating stable enzyme cakes.

The Challenge: The "Freezing Trap" in Lyophilization

The most common cause of enzyme activity loss during lyophilization is not the drying stress, but the freezing stress .

The Mechanism of Failure (Phosphate Buffers)

When a sodium phosphate buffer freezes, the disodium salt (


) crystallizes before the monosodium salt (

). This selective crystallization removes the basic component from the solution, causing the remaining unfrozen liquid (where the enzyme resides) to become highly acidic.
  • Result: The pH of a neutral phosphate buffer can crash to pH 4.0 or lower during freezing.

  • Impact: Irreversible denaturation of alkaline-sensitive enzymes.

The Tris Limitation

While Tris does not crystallize as aggressively as phosphate, it possesses a high temperature coefficient (


). As the temperature drops from 25°C to -20°C, the pH of Tris increases significantly. While safer than an acidic crash, this shift can still destabilize enzymes sensitive to high alkalinity or ionic strength changes.

The AMPD Advantage

AMPD (2-Amino-2-methyl-1,3-propanediol) is an aminodiol buffer that offers a unique stability profile for lyophilization.

Key Physicochemical Properties
PropertyValueImplication for Lyophilization
pKa (25°C) 8.8 Ideal for alkaline enzymes (ALP, LDH, Polymerases).

-0.026 pH increases upon freezing, avoiding the acidic crash of phosphate.
Solubility >250 g/LHigh solubility prevents selective crystallization during cryo-concentration.
Glass Formation HighReadily forms an amorphous glass with sugars, stabilizing protein structure.
Mechanism of Action

AMPD protects enzymes through Amorphous Phase Stabilization . Unlike inorganic salts that precipitate, AMPD remains dissolved in the freeze-concentrated solution until the entire matrix vitrifies (forms a glass). This prevents the "eutectic pH spike" and maintains the enzyme in a native-like environment.

Visualizing the Mechanism

The following diagram contrasts the failure mode of Phosphate with the stabilization mode of AMPD.

LyophilizationStress cluster_0 Standard Buffer (Phosphate) - FAILURE MODE cluster_1 AMPD Buffer - SUCCESS MODE Start_P Liquid Formulation (pH 7.5, Phosphate) Freeze_P Freezing Step (Temp < 0°C) Start_P->Freeze_P Cryst_P Selective Crystallization of Na2HPO4 Freeze_P->Cryst_P Acid_P Residual Solution Acidifies (pH -> 4.0) Cryst_P->Acid_P Denature Enzyme Denaturation Acid_P->Denature Start_A Liquid Formulation (pH 8.8, AMPD) Freeze_A Freezing Step (Temp < 0°C) Start_A->Freeze_A Amorph_A AMPD Remains Amorphous/Dissolved Freeze_A->Amorph_A Stable_A pH Increases Slightly (Safe for Alkaline Enzymes) Amorph_A->Stable_A Glass_A Formation of Stable Glassy Matrix Stable_A->Glass_A

Figure 1: Comparative mechanism of pH shifts during freezing. Phosphate buffers induce an acidic crash due to crystallization, while AMPD maintains an amorphous state, preventing denaturation.

Validated Protocol: AMPD Formulation for Alkaline Phosphatase (Case Study)

This protocol is designed to be self-validating . It includes checkpoints to ensure the buffer system is performing as expected.

Materials
  • Buffer: AMPD (High Purity, Biotechnology Grade).

  • Lyoprotectant: Trehalose Dihydrate (Low Endotoxin).

  • Enzyme: Alkaline Phosphatase (ALP) or target alkaline enzyme.

  • Adjustment: 1N HCl (Do not use Citric Acid or Phosphate to adjust pH).

Formulation Workflow
Step 1: Buffer Preparation (0.1 M AMPD, pH 9.0)
  • Dissolve 10.51 g of AMPD in 900 mL of Milli-Q water.

  • Critical Step: Calibrate pH meter at 25°C.

  • Adjust pH to 9.0 using HCl .

    • Note: Add acid slowly.[1] If you overshoot, discard and restart.[2] Back-titrating with NaOH increases ionic strength unpredictably.

  • Bring volume to 1 L.

Step 2: Excipient Addition (The "Bulking" Phase)

AMPD stabilizes the pH, but it requires a sugar to provide the physical structure (cake) and replace water hydrogen bonds.

  • Add 5% (w/v) Trehalose .

  • Stir until completely dissolved.

  • Filter sterilize (0.22 µm).

Step 3: Enzyme Addition
  • Add enzyme to a final concentration of 1–5 mg/mL.

  • Validation Checkpoint 1: Measure activity of the liquid bulk. This is your "100% Control."

Step 4: Lyophilization Cycle (Conservative)
  • Freezing: Ramp to -45°C at 1°C/min. Hold for 4 hours.

    • Why? Ensures complete solidification below the Tg' of the Trehalose/AMPD mix (approx -30°C).

  • Primary Drying: Shelf temp -25°C, Vacuum 100 mTorr.

  • Secondary Drying: Shelf temp 25°C, Vacuum 100 mTorr.

Formulation Logic Diagram

ProtocolFlow cluster_check Validation Checkpoint cluster_check2 Quality Control Prep 1. Prepare 0.1M AMPD Adjust pH with HCl Excipient 2. Add 5% Trehalose (Cryoprotectant) Prep->Excipient Enzyme 3. Add Enzyme (Target: 1-5 mg/mL) Excipient->Enzyme Check1 Measure Liquid Activity (100%) Enzyme->Check1 Lyo 4. Lyophilize (Freeze < -40°C) Check1->Lyo Recon 5. Reconstitute with H2O Lyo->Recon Check2 Measure pH & Activity Recovery Recon->Check2

Figure 2: Step-by-step formulation workflow with integrated validation checkpoints.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cake Collapse (Meltback) Primary drying temperature was too high (above Tg').Lower primary drying shelf temperature to -30°C.
pH Drift after Reconstitution Volatilization of buffer components (rare for AMPD) or CO2 absorption.Degas water before reconstitution; ensure vial seal integrity.
Low Activity Recovery Enzyme adsorption to vial walls.Add 0.01% Polysorbate 20 or 0.1% HSA to the formulation.
Crystallization Visible Buffer concentration too high relative to sugar.Reduce AMPD to 50 mM; Increase Trehalose to 8-10%.

References

  • Bhatnagar, B. S., et al. (2007). "The impact of buffer on processing and stability of freeze-dried dosage forms."[3][4] Pharmaceutical Development and Technology. [Link]

  • Pikal-Cleland, K. A., & Carpenter, J. F. (2001).[4] "Protein denaturation during freezing and thawing in phosphate buffer systems: Monomeric and tetrameric beta-galactosidase." Archives of Biochemistry and Biophysics. [Link]

  • Gomez, G., et al. (2001). "Acidic pH shifts during freezing of phosphate buffers: Implications for protein stability." Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD) Solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-2-methyl-1,3-propanediol (AMPD) solutions. This guide is designed to provide you, the researcher, with a comprehensive understanding of a critical, yet often overlooked, aspect of working with AMPD: its interaction with atmospheric carbon dioxide (CO2). As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical, field-tested protocols necessary to ensure the stability and validity of your experiments.

AMPD is an excellent biological buffer, but its primary amine group makes it susceptible to reacting with ambient CO2. This absorption can lead to significant, and often confounding, issues such as pH instability and unexpected precipitation. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and prevent these problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the interaction between AMPD and CO2.

Q1: Why does my AMPD solution absorb CO2 from the air?

A1: The absorption is a fundamental acid-base chemical reaction. AMPD is an alkaline compound (a weak base), while carbon dioxide dissolved in water forms carbonic acid (a weak acid). When atmospheric CO2 comes into contact with your aqueous AMPD solution, it dissolves and reacts with the amine, leading to the formation of bicarbonate and a corresponding drop in pH. This process is especially pronounced in open or poorly sealed containers.

Q2: What is the specific chemical reaction between AMPD and CO2?

A2: Unlike simple primary amines that readily form stable carbamates with CO2, AMPD is classified as a "sterically hindered" amine.[1][2] The methyl group on the same carbon atom as the amine group physically obstructs the formation of a stable carbamate. Instead, the AMPD molecule primarily acts as a base, catalyzing the hydration of CO2 to form bicarbonate (HCO₃⁻) and a protonated AMPD cation (AMPD-H⁺).[3][4] This profusion of bicarbonate ions is the key to understanding the subsequent challenges with solution stability.[3]

The dominant reaction can be summarized as: AMPD + CO₂ + H₂O ⇌ [AMPD-H]⁺ + HCO₃⁻

Q3: What are the experimental consequences of CO2 absorption?

A3: The consequences can be significant and varied, potentially compromising your results:

  • pH Instability: Continuous CO2 absorption will cause a downward drift in the pH of your solution as the alkaline AMPD is consumed.[5][6] This can alter reaction kinetics, protein stability, or other pH-dependent parameters you are studying.

  • Precipitate Formation: The bicarbonate generated can react with divalent cations (like Ca²⁺ or Mg²⁺) that may be present in your system or in lower-quality water sources. This reaction forms insoluble carbonate salts (e.g., CaCO₃), leading to unexpected turbidity or precipitation.[7][8]

  • Altered Ionic Strength: The reaction consumes a neutral molecule (AMPD) and produces two ionic species ([AMPD-H]⁺ and HCO₃⁻), thereby increasing the ionic strength of your solution. This can affect cellular assays, protein solubility, and chromatographic separations.

  • Reduced Buffering Capacity: As the free AMPD is consumed by the reaction with CO2, the solution's ability to buffer against other acidic or basic insults is diminished.

Q4: How can I quickly determine if my AMPD solution is contaminated with CO2?

A4: There are several methods, ranging from simple checks to more quantitative analyses:

  • pH Monitoring: The most straightforward indicator is a continuous, downward pH drift when the solution is exposed to air. If the pH is stable in a sealed container but drops in an open beaker, CO2 absorption is the likely cause.

  • Acid Addition Test: A simple qualitative test involves adding a few drops of a dilute acid (e.g., 1M HCl) to a small aliquot of your solution. If carbonate or bicarbonate is present, you will observe effervescence (fizzing) as CO2 gas is evolved.[9][10]

  • Quantitative Analysis: For precise measurement, ion chromatography is an excellent method for quantifying the concentration of bicarbonate and carbonate in your solution.[11] Alternatively, coulometric titration can be used to determine the total carbonate carbon content.[12]

Section 2: Troubleshooting Guides

This section provides structured approaches to common problems encountered when working with AMPD solutions.

Problem: Unstable pH Reading (Consistent Downward Drift)
  • Symptom: The pH of your prepared AMPD buffer solution consistently decreases over minutes to hours, especially during experimental use.

  • Root Cause Analysis: This is the classic symptom of atmospheric CO2 absorption. The rate of pH drop is proportional to the surface area exposed to air, the concentration of the AMPD solution, and the efficiency of air exchange.

  • Solution Workflow: Follow the diagnostic and preventative workflow outlined below.

G start pH Drifting Downward? check_exposure Is the solution exposed to ambient air? start->check_exposure Yes other_issue Problem is not CO2. Investigate other causes: - Electrode drift - Temperature effects - Contamination start->other_issue No check_solvent Was the solvent (water) degassed prior to use? check_exposure->check_solvent Yes solution_protocol Implement CO2-Free Preparation Protocol (See Protocol 1) check_exposure->solution_protocol No (e.g., in use) check_headspace Is the container sealed with an inert headspace? check_solvent->check_headspace No check_solvent->solution_protocol Yes (but still drifting) check_headspace->solution_protocol No problem_solved Problem Resolved: pH is Stable check_headspace->problem_solved Yes solution_protocol->problem_solved

Caption: Troubleshooting workflow for pH instability in AMPD solutions.

Problem: Unexpected Precipitate or Turbidity in Solution
  • Symptom: Your clear AMPD buffer becomes cloudy or forms a white precipitate, often after the addition of other reagents (e.g., cell culture media supplements, salt solutions).

  • Root Cause Analysis: This is frequently caused by the formation of insoluble carbonate salts. CO2 absorption creates bicarbonate (HCO₃⁻), which exists in equilibrium with carbonate (CO₃²⁻). If your solution contains divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), they can react with carbonate to form precipitates (e.g., CaCO₃, MgCO₃). These cations can be introduced from your experimental reagents or from using water that is not sufficiently purified (e.g., tap water instead of deionized or distilled water).

  • Solutions:

    • Use High-Purity Water: Always prepare AMPD solutions using high-purity, deionized water (Type I or II) that has been recently prepared or properly stored to minimize dissolved ions and CO2.

    • Strict CO2 Exclusion: The most effective solution is to prevent the initial formation of bicarbonate. Follow the "Protocol for Preparation of CO2-Free AMPD Buffer" detailed below.

    • Component Check: If the precipitate forms only after adding a specific reagent, analyze that reagent for high concentrations of divalent cations. Consider using an alternative formulation if possible.

    • Filtration: As a remedial step, the solution can be filtered through a 0.22 µm filter to remove the precipitate, but this does not solve the underlying chemical issue. The pH and composition of the solution will have been altered.

Section 3: Protocols & Workflows

Protocol 1: Preparation of CO2-Free AMPD Buffer

This protocol details the essential steps for preparing an AMPD solution while minimizing CO2 contamination.

Materials:

  • 2-Amino-2-methyl-1,3-propanediol (solid)

  • High-purity, deionized water (e.g., 18.2 MΩ·cm)

  • Source of inert gas (Nitrogen or Argon, >99.99% purity) with a regulator and tubing

  • Sterile, alkali-free glass storage bottle with a septum-compatible cap or a two-port cap.[13]

  • Magnetic stir plate and stir bar

  • Standard laboratory glassware (beaker, graduated cylinder)

Procedure:

  • Solvent Degassing (Crucial Step):

    • Place the required volume of deionized water into a beaker or flask with a magnetic stir bar.

    • Sparge the water by bubbling the inert gas (Nitrogen or Argon) through it for at least 30-60 minutes with gentle stirring. This displaces dissolved CO2.

  • Weighing and Dissolution:

    • While the water is degassing, weigh the required mass of solid AMPD.

    • Transfer the weighed AMPD to your final storage bottle.

    • Once degassing is complete, transfer the degassed water to the storage bottle containing the AMPD solid. Perform this transfer under a gentle stream of inert gas blanketing the bottle opening to prevent air ingress.

  • Mixing and Storage:

    • Immediately cap the bottle. If using a septum cap, insert a needle connected to the inert gas line for pressure relief and to maintain a positive pressure blanket.

    • Place the bottle on a magnetic stir plate and stir until the AMPD is completely dissolved.

    • Once dissolved, remove the pressure relief needle (if used) and store the bottle tightly sealed. For long-term storage, wrap the cap and neck with paraffin film.

    • Solutions prepared this way should be used within 3 months.[13]

G cluster_prep Preparation Phase cluster_storage Storage & Use degas 1. Degas Water (Sparge with N2/Ar) combine 3. Combine Under N2 Blanket degas->combine weigh 2. Weigh AMPD Solid weigh->combine dissolve 4. Seal and Dissolve combine->dissolve store 5. Store in Tightly Sealed Bottle dissolve->store use 6. Withdraw Aliquots via Syringe/Cannula store->use

Caption: Workflow for preparing and handling CO2-free AMPD solutions.

Section 4: Data & Visualization

To illustrate the practical impact of CO2 absorption, the following table shows typical pH drift in an unprotected AMPD solution.

Table 1: Example of pH Drift in a 0.1 M AMPD Solution at 25°C

Time Exposed to AirTypical pHChange from Initial pH
0 minutes10.500.00
15 minutes10.41-0.09
30 minutes10.33-0.17
60 minutes10.20-0.30
4 hours9.85-0.65
24 hours9.40-1.10
Note: These are representative values. The actual rate of pH change will depend on environmental conditions and solution handling.

Section 5: References

  • Mimura, T., Suda, T., Iwaki, I., Honda, A., & Kumazawa, H. (2007). KINETICS OF REACTION BETWEEN CARBON DIOXIDE AND STERICALLY HINDERED AMINES FOR CARBON DIOXIDE RECOVERY FROM POWER PLANT FLUE GASES. Taylor & Francis. [Link]

  • Park, J. Y., Lee, J. W., & Kim, J. H. (2003). Effect of steric hindrance on carbon dioxide absorption into new amine solutions: thermodynamic and spectroscopic verification through solubility and NMR analysis. Environmental science & technology, 37(8), 1670-1675. [Link]

  • Yu, H., et al. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels. [Link]

  • Versteeg, G. F., van Dijck, L. A., & van Swaaij, W. P. (1996). Kinetics of the reaction of CO2 with the sterically hindered amine 2-Amino-2-methylpropanol at 298 K. Chemical Engineering Communications, 144(1), 113-127. [Link]

  • Nagy, G. (2009). Sterically hindered amine based absorbents and application for CO2 capture in membrane contactors. Doctoral dissertation, Université de Toulouse, Université Paul Sabatier. [Link]

  • Allsep, A. (n.d.). Analysis of Bicarbonate/Carbonate by Ion Chromatography. ResearchGate. [Link]

  • TutorChase. (n.d.). Test for Carbonate Ions (5.4.2) | OCR A-Level Chemistry Notes. [Link]

  • Dharmaraja, M. (n.d.). Testing for Carbonate Ions. Scribd. [Link]

  • Sparkl. (n.d.). Revision Notes - Test for carbonate (CO₃²⁻) using acid. IGCSE Chemistry. [Link]

  • Vázquez, G., Chenlo, F., Pereira, G., & Vázquez, P. (1995). Enhancement of the Absorption of CO2 in Alkaline Buffer Solutions: Joint Action of Two Enhancers. Industrial & Engineering Chemistry Research, 34(7), 2418-2421. [Link]

  • Pharma Guideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • Ali, S., et al. (2018). Reaction kinetics of carbon dioxide with 2-amino-2-hydroxymethyl-1,3-propanediol in aqueous solution obtained from the stopped flow method. ResearchGate. [Link]

  • Mondal, M. K., et al. (2012). Kinetics of absorption of carbon dioxide into aqueous solutions of 2-amino-2-hydroxymethyl-1,3-propanediol. ResearchGate. [Link]

  • Unknown Author. (n.d.). Preparation of Buffer. [Source document appears to be unpublished student notes or similar, no formal citation available]. [Link]

  • Mondal, M. K., et al. (2012). Absorption of Carbon Dioxide into Aqueous Blends of 2-Amino-2-hydroxymethyl-1,3-propanediol and Monoethanolamine. ResearchGate. [Link]

  • Brown, Z. A., et al. (2002). Carbonate carbon by coulometric titration. U.S. Geological Survey Open File Report 02-223-S. [Link]

  • Lilleskov, E. A., et al. (2015). Scaling Nitrogen and Carbon Interactions: What Are the Consequences of Biological Buffering?. Ecology and evolution, 5(16), 3295-3308. [Link]

  • Fürth lab. (n.d.). 0.5 M carbonate/bicarbonate (pH 8.75). [Link]

  • Stolaroff, J. K., et al. (2024). Acid–base concentration swing for direct air capture of carbon dioxide. RSC Sustainability. [Link]

  • Kim, J., et al. (2023). Effects of pH Buffering Caused by Mg2+ and Ca2+ on CO2 Absorption Amounts in a Seawater Based Carbon Capture (SBCC) System. Journal of Korean Society of Environmental Engineers, 45(10), 459-467. [Link]

  • Ling, H., et al. (2020). CO2 Absorption Rate of a 2-Amino-2-Methyl-1-Propanol/Piperazine Solution Containing Degradation Compounds during Post-Combustion CO2 Capture. SSRN. [Link]

  • Zhang, X., et al. (2023). Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. RSC Advances, 13(50), 35084-35094. [Link]

  • Schütz, M. K., et al. (2013). Influence of Alkaline Additives and Buffers on Mineral Trapping of CO2 under Mild Conditions. Scilit. [Link]

  • Chaudhry, M. A. (2021). Lessons in Bioreactor Scale-Up, Part 6: Dissolved Carbon Dioxide and Its Impact on Cell-Culture Systems. BioProcess International. [Link]

  • Pörtner, H. O., et al. (2021). Potentially Systemic Impacts of Elevated CO2 on the Human Proteome and Health. Frontiers in Molecular Biosciences, 8, 701490. [Link]

  • Dubey, A. K., et al. (2021). Inferences of Carbon Dioxide in Present-Day Cell Culture Systems: An Unacknowledged Problem and Perspectives. Austin Therapeutics, 6(1), 1033. [Link]

  • Slavik, B., & Černý, M. (1970). Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers. Biologia plantarum, 12(2), 119-126. [Link]

  • Avery, D. (2023). Overcoming Contamination and Environmental Instability with CO2 Incubators. Lab Manager. [Link]

Sources

Navigating Temperature-Induced pKa Shifts of 2-(Aminomethyl)-2-methylpropane-1,3-diol (AMPD): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice on the effect of temperature on the pKa of 2-(Aminomethyl)-2-methylpropane-1,3-diol (AMPD), a versatile biological buffer. Understanding and controlling this relationship is critical for the reproducibility and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of AMPD and how does temperature affect it?

A1: 2-(Aminomethyl)-2-methylpropane-1,3-diol (AMPD) has a pKa of approximately 8.8 at 25°C.[1][2] Like many amine-based buffers, its pKa is sensitive to temperature changes. The pKa of AMPD decreases as the temperature increases. This is a crucial consideration when preparing and using AMPD buffers for temperature-sensitive applications.

Q2: Why does the pKa of AMPD change with temperature?

A2: The change in pKa with temperature is a fundamental thermodynamic property governed by the van't Hoff equation, which relates the equilibrium constant of a reaction (in this case, the acid dissociation constant, Ka) to the change in temperature and the standard enthalpy change (ΔH°) of the reaction.[3][4] For the dissociation of the protonated amine group of AMPD, the reaction is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, an increase in temperature will favor the endothermic (dissociation) reaction, leading to a larger Ka and consequently a lower pKa.

Q3: What is the temperature coefficient for the pKa of AMPD?

A3: The temperature coefficient (dpKa/dT) for AMPD is approximately -0.026 pKa units per degree Celsius.[5] This means for every 1°C increase in temperature, the pKa will decrease by about 0.026. This value is essential for accurately adjusting the pH of your AMPD buffer at temperatures other than the standard 25°C.

Q4: I prepared a 0.2M AMPD buffer and set the pH to 8.8 at room temperature (25°C). When I used it in my assay at 37°C, the pH was lower than expected. Why?

A4: This is a direct consequence of the temperature dependence of AMPD's pKa. As the temperature of your buffer increased from 25°C to 37°C, the pKa of AMPD decreased. Since the pH of a buffer is closely tied to its pKa, a lower pKa will result in a lower measured pH at the higher temperature. To avoid this, you must adjust the pH of your buffer at the temperature at which you will be performing your experiment.

Q5: Are there any chemical incompatibilities I should be aware of when using AMPD buffers?

A5: Yes. AMPD is a primary amine, which means it can form Schiff bases with aldehydes and ketones.[5] This can be a significant issue if your experimental system contains these functional groups, as it can lead to a consumption of your buffering species and a loss of buffering capacity. Additionally, like other amine buffers, AMPD can be corrosive to some metals such as copper and aluminum.[6]

Troubleshooting Guide: Common Issues with AMPD Buffers

Observed Problem Potential Cause Recommended Solution
Inconsistent experimental results across different days or labs. The pH of the AMPD buffer was not adjusted at the experimental temperature.Always prepare and pH-adjust the buffer at the final working temperature. If this is not feasible, use the temperature coefficient to calculate the target pH at room temperature.
Loss of buffering capacity over time. Reaction of AMPD with aldehydes or ketones in the sample.If your sample contains these functional groups, consider using a non-amine-based buffer like HEPES or MOPS.
Precipitate formation in the buffer. Interaction with divalent metal ions.While less common than with phosphate buffers, chelation of metal ions can occur. Test for compatibility or consider a buffer known for low metal binding.
Drifting pH during the experiment. Insufficient buffer concentration or operating too far from the pKa.Ensure your buffer concentration is adequate for the expected acid/base load of your experiment. Operate within a pH range of approximately pKa ± 1.

Quantitative Data: Temperature Dependence of AMPD pKa

The following table provides calculated pKa values for AMPD at various temperatures, based on a pKa of 8.8 at 25°C and a temperature coefficient of -0.026/°C.

Temperature (°C)Calculated pKa
49.35
208.93
258.80
308.67
378.49

Experimental Protocols

Protocol 1: Preparation of a Temperature-Compensated AMPD Buffer

This protocol describes the preparation of a 0.2 M AMPD buffer with a target pH of 8.5 at 37°C.

Materials:

  • 2-(Aminomethyl)-2-methylpropane-1,3-diol (AMPD)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Water bath or incubator set to 37°C

Procedure:

  • Calculate the required mass of AMPD: For 1 L of 0.2 M buffer, you will need: 0.2 mol/L * 105.14 g/mol = 21.028 g.

  • Dissolve the AMPD: Add approximately 800 mL of deionized water to a beaker and dissolve the calculated mass of AMPD with stirring.

  • Equilibrate to the target temperature: Place the beaker containing the buffer solution in a 37°C water bath or incubator. Allow the solution to reach thermal equilibrium (at least 30 minutes).

  • Calibrate the pH meter: Calibrate your pH meter at 37°C using standard calibration buffers.

  • Adjust the pH: While monitoring the temperature to ensure it remains at 37°C, slowly add concentrated HCl dropwise to the stirring buffer solution until the pH meter reads 8.5.

  • Bring to final volume: Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Verify the final pH: Mix the solution thoroughly and re-check the pH at 37°C.

Protocol 2: Determining the Enthalpy of Ionization (ΔH°) using the van't Hoff Equation

This protocol outlines the experimental determination of the thermodynamic parameters that govern the temperature dependence of pKa.

Workflow:

van_t_hoff_workflow cluster_prep Buffer Preparation & Measurement cluster_calc Data Analysis cluster_results Thermodynamic Parameters prep Prepare AMPD buffer at a known concentration measure_start Measure pH at multiple, stable temperatures (e.g., 20, 25, 30, 35, 40°C) prep->measure_start calc_pka Calculate pKa at each temperature measure_start->calc_pka calc_inv_T Calculate 1/T (in Kelvin) calc_pka->calc_inv_T plot Plot ln(Ka) vs. 1/T (van't Hoff Plot) calc_inv_T->plot slope Determine the slope of the linear fit plot->slope intercept Determine the y-intercept plot->intercept delta_h Calculate ΔH° = -slope * R slope->delta_h delta_s Calculate ΔS° = intercept * R intercept->delta_s

Workflow for van't Hoff Analysis

Procedure:

  • Prepare a solution of AMPD of known concentration (e.g., 0.1 M).

  • Using a calibrated pH meter and a temperature-controlled water bath, accurately measure the pH of the solution at a series of different temperatures (e.g., 20, 25, 30, 35, and 40°C).

  • For each temperature, calculate the pKa.

  • Convert the temperature from Celsius to Kelvin (K = °C + 273.15).

  • Calculate the inverse of the temperature (1/T).

  • Calculate the acid dissociation constant (Ka) from the pKa (Ka = 10^-pKa).

  • Take the natural logarithm of Ka (ln(Ka)).

  • Plot ln(Ka) on the y-axis against 1/T on the x-axis. This is the van't Hoff plot.

  • Perform a linear regression on the data points. The slope of the line will be equal to -ΔH°/R, and the y-intercept will be equal to ΔS°/R, where R is the ideal gas constant (8.314 J/mol·K).

  • From the slope, you can calculate the standard enthalpy of ionization (ΔH°), which provides a quantitative measure of the heat absorbed during the dissociation of the protonated amine group of AMPD.

Logical Relationships

temp_pka_relationship Temp Temperature Ka Acid Dissociation Constant (Ka) Temp->Ka increases Enthalpy Enthalpy of Ionization (ΔH°) Enthalpy->Ka (endothermic process) pKa pKa Ka->pKa decreases

Relationship between Temperature and pKa

This diagram illustrates that for an endothermic ionization process (positive ΔH°), an increase in temperature leads to an increase in the acid dissociation constant (Ka), which in turn results in a decrease in the pKa.

References

  • Thermodynamic Quantities for the Ionization Reactions of Buffers. National Institute of Standards and Technology. [Link]

  • Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. MDPI. [Link]

  • AMPD Buffer 0.2M, pH 9.5 (115-69-5). bioWORLD. [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Springer. [Link]

  • 2-Amino-2-methyl-1,3-propanediol CAS:115-69-5. Jinan Future chemical Co.,Ltd. [Link]

  • Chemical Properties of 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5). Cheméo. [Link]

  • 2-Amino-2-methyl-1,3-propanediol. PubChem. [Link]

  • 2-Amino-2-methyl-1,3-propanediol. NIST WebBook. [Link]

  • Physical and Thermodynamic Properties of Aqueous 2-Amino-2-Methyl-1,3-Propanediol Solutions. ResearchGate. [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. PubMed. [Link]

  • The impact of temperature changes on biological buffers' pKa. Medium. [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University. [Link]

  • Thermodynamic Quantities for the Ionization Reactions of Buffers in Water. Handbook of Chemistry and Physics. [Link]

Sources

Storage conditions to prevent yellowing of 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-2-methyl-1,3-propanediol (AMPD) . Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative, field-proven strategies to prevent the degradation and yellowing of AMPD reagents.

AMPD (CAS 115-69-5) is a critical alkanolamine used as a biological buffer (particularly for alkaline phosphatase assays), a chemical intermediate, and a formulation stabilizer[1][2]. While highly effective, AMPD is susceptible to environmental degradation, which manifests macroscopically as yellowing.

Core Mechanistic Insights: The Causality of AMPD Yellowing

To effectively prevent the discoloration of AMPD, we must first understand the chemical causality behind it. Pure AMPD is a white crystalline powder or a colorless liquid[2][3]. When it turns yellow, it indicates that the primary amine group has undergone chemical alteration.

The Oxidation Pathway

The yellowing of alkanolamines like AMPD is primarily driven by photo-oxidation and auto-oxidation [4].

  • Initiation: Exposure to ultraviolet (UV) light, ambient heat, or atmospheric oxygen causes the primary amine to act as an oxygen scavenger. This generates highly reactive alkylamino radicals[4].

  • Propagation: These radicals react with oxygen to form unstable hydroperoxides[4].

  • Degradation: The hydroperoxides rapidly decompose into highly conjugated, colored byproducts—such as nitroso compounds, azo compounds, or Schiff bases (if reacting with trace carbonyl impurities)[4].

Environmental Catalysts
  • Trace Metals: Transition metals (especially copper, brass, iron, and aluminum) act as potent redox catalysts that drastically accelerate the breakdown of hydroperoxides into yellow chromophores[2][5][6]. AMPD is known to be corrosive to copper and its alloys, making metal contact a primary failure point[3].

  • Moisture and CO₂: AMPD is highly hygroscopic[1]. Absorbed moisture creates a localized solvent micro-environment that facilitates the absorption of atmospheric carbon dioxide, forming carbamates. This not only shifts the pH but accelerates hydrolytic and oxidative side reactions[2].

G AMPD AMPD (Colorless) Primary Amine Inter Alkylamino Radicals & Hydroperoxides AMPD->Inter Oxidation O2 O2 / UV Light / Heat O2->Inter Initiates Metals Trace Metals (Cu, Fe, Brass) Metals->Inter Catalyzes Yellow Nitroso/Azo Compounds & Schiff Bases (Yellow) Inter->Yellow Degradation

Mechanistic pathway of AMPD photo-oxidation and auto-oxidation leading to yellowing.

Quantitative Storage Parameters

Adhering to strict environmental controls is the only way to prevent the formation of oxidative byproducts. Below is a synthesized data table of validated storage conditions for AMPD in various states[1][2][5].

State of AMPDRecommended TempMax Shelf LifePrimary Vulnerabilities
Solid (Powder) Room Temp (<30°C)Up to 3 yearsMoisture (hygroscopic), UV light, Oxygen
Stock Solution (H₂O) -20°C1 yearTrace metals, microbial growth, oxidation
Stock Solution (H₂O) -80°C2 yearsFreeze-thaw cycles, pH shifts
Working Buffer 4°C1-2 weeksCO₂ absorption (pH shift), oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity, buffer preparation must be treated as a self-validating system. The following protocol integrates preventative measures with built-in Quality Control (QC) checks.

Protocol: Preparation and Storage of Oxidation-Resistant AMPD Stock Solutions

Materials Required:

  • High-purity AMPD powder (>99% purity)

  • Ultrapure, metal-free water (18.2 MΩ·cm)

  • Amber glass vials (acid-washed to remove trace metals)

  • Argon or High-Purity Nitrogen gas

  • 0.22 µm PES syringe filters

Step-by-Step Methodology:

  • Solvent Degassing: Boil the ultrapure water for 10 minutes and cool it under a continuous stream of inert gas (Argon or N₂) to expel dissolved oxygen.

  • Dissolution: Weigh the AMPD powder rapidly to minimize atmospheric moisture exposure. Dissolve the powder in the degassed water to your desired stock concentration (e.g., 1.0 M). Note: AMPD dissolution is endothermic; gentle warming (max 30°C) may be required.

  • Filtration: Pass the solution through a 0.22 µm filter to sterilize it and remove any particulate nucleating agents.

  • Aliquotting: Dispense the filtered solution into acid-washed amber glass vials. The amber glass blocks UV light, preventing photo-initiated radical formation.

  • Inert Gas Overlay: Gently blow Argon or N₂ into the headspace of each vial for 5-10 seconds before immediately sealing with a PTFE-lined cap. This displaces atmospheric oxygen.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (up to 2 years)[1].

  • QC Validation (Self-Validating Step): Before using an aliquot for an experiment, measure its absorbance at 400 nm using a spectrophotometer. An

    
     indicates unacceptable levels of yellow chromophores, and the aliquot should be discarded.
    

Workflow Start Weigh High-Purity AMPD Solid Dissolve Dissolve in Degassed, Metal-Free H2O Start->Dissolve Filter Filter Sterilize (0.22 µm) Dissolve->Filter Aliquot Aliquot into Amber Vials (Argon/N2 Overlay) Filter->Aliquot Store Store at -20°C to -80°C (Up to 1-2 Years) Aliquot->Store QC QC Check: A400 < 0.05 Before Use Store->QC

Step-by-step workflow for preparing and storing AMPD stock solutions to prevent degradation.

Troubleshooting & FAQs

Q: My AMPD powder arrived as a solid block rather than a free-flowing powder. Is it still good? A: AMPD is highly hygroscopic[1]. If the container was not tightly sealed, it absorbed atmospheric moisture, causing the crystals to fuse. While the chemical may still be viable, the absorbed water alters the molecular weight, making accurate molarity calculations impossible. Furthermore, moisture accelerates degradation. It is highly recommended to discard clumped AMPD for sensitive analytical assays.

Q: Can I use a slightly yellowed AMPD buffer for my alkaline phosphatase (ALP) assay? A: No. Yellowed AMPD indicates the presence of conjugated oxidation byproducts. These byproducts absorb light in the visible spectrum (typically 350-450 nm), which directly interferes with colorimetric ALP assays that measure the release of p-nitrophenol at 405 nm. This will result in artificially high background readings and compromise your assay's signal-to-noise ratio.

Q: Why did my AMPD buffer turn yellow immediately after autoclaving? A: Heat drastically accelerates the auto-oxidation of alkanolamines[4]. Furthermore, if your autoclave water or glassware contained trace transition metals (like iron or copper), these metals catalyzed the thermal degradation of the amine[3][5]. AMPD solutions should never be autoclaved; they must be filter-sterilized (0.22 µm) instead.

Q: I stored my AMPD in a clear plastic bottle on the benchtop, and it yellowed within weeks. Why? A: You exposed the buffer to two primary degradation catalysts: UV light (from ambient laboratory lighting/sunlight) and oxygen permeation (many plastics are gas-permeable)[3][4]. Always store AMPD in amber glass (which blocks UV and is impermeable to oxygen) and keep it in a dark, temperature-controlled environment.

Q: Does the solvent quality (e.g., DMSO vs. Water) affect the stability of AMPD? A: Yes. If preparing stock solutions in DMSO, be aware that DMSO is also highly hygroscopic. MedChemExpress notes that hygroscopic DMSO has a significant impact on the solubility and stability of the product; you must use newly opened, anhydrous DMSO[1]. For aqueous solutions, the presence of trace metals in lower-grade water is the primary culprit for rapid yellowing.

References

  • Loba Chemie. "2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS". Loba Chemie Safety Data Sheets. [Link]

  • CNRS / Polymer Degradation and Stability. "Photoinduced chemical crosslinking activity and photo-oxidative stability of amine acrylates". [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of ALP Standardization

The measurement of Alkaline Phosphatase (ALP) activity is a cornerstone of hepatic and osteological diagnostics.[1] Historically, this assay has suffered from significant variability due to the enzyme's dependency on buffer type. While the International Federation of Clinical Chemistry (IFCC) officially designated 2-Amino-2-methyl-1-propanol (AMP) as the reference buffer in 2011, 2-Amino-2-methyl-1,3-propanediol (AMPD) remains a critical, high-performance alternative in pharmaceutical and clinical research.

This guide details the AMPD-buffered protocol , analyzing its performance against the official IFCC (AMP) method and the legacy Diethanolamine (DEA) method. We explore why AMPD is frequently selected for specific "liquid-stable" reagent formulations and how it maintains IFCC-traceable kinetic principles through the mechanism of transphosphorylation .

Mechanistic Deep Dive: The Transphosphorylation Advantage

To understand why AMPD and AMP are superior to other buffers, one must understand the catalytic cycle of ALP. ALP does not merely hydrolyze substrate into water; in the presence of amino-alcohol buffers, it transfers the phosphate group to the buffer itself.

The Chemical Mechanism
  • Formation of E-P Complex: The active site Serine-102 nucleophilically attacks the substrate (p-Nitrophenyl phosphate), releasing p-Nitrophenol (the yellow chromogen).

  • Rate-Limiting Step (Hydrolysis vs. Transphosphorylation):

    • In Inert Buffers (e.g., Carbonate): Water must attack the Enzyme-Phosphate (E-P) complex to regenerate the enzyme. This is slow.

    • In AMP/AMPD Buffers: The hydroxyl group of the buffer molecule attacks the E-P complex. This "transphosphorylation" is significantly faster than hydrolysis, increasing the assay's sensitivity and speed.

Diagram 1: The Transphosphorylation Catalytic Cycle

The following diagram illustrates how AMPD accelerates the release of inorganic phosphate compared to water.

ALP_Mechanism Enzyme Free ALP Enzyme (Zn2+/Mg2+) Complex E-P Intermediate (Covalent Phosphoserine) Enzyme->Complex Nucleophilic Attack Substrate Substrate (p-NPP) Substrate->Complex binds Product1 Product 1 (p-Nitrophenol) Complex->Product1 Release Phosphate Phosphate (Pi) Complex->Phosphate Hydrolysis (Slow) PhosphoBuffer Phosphorylated Buffer (AMPD-PO4) Complex->PhosphoBuffer Transphosphorylation (Fast) Buffer AMPD Buffer (Acceptor R-OH) Buffer->PhosphoBuffer Water Water (H2O) Water->Phosphate Phosphate->Enzyme Regeneration PhosphoBuffer->Enzyme Regeneration

Caption: The catalytic cycle of ALP showing the "Transphosphorylation Bypass" (Green Path) where AMPD acts as a phosphate acceptor, accelerating enzyme turnover compared to standard hydrolysis (Red Path).

Comparative Analysis: AMPD vs. AMP vs. DEA[1][2][3][4]

While DEA provides the highest raw signal, it suffers from stability issues that compromise long-term reproducibility. AMPD offers a balance of high activity and superior stability, closely mirroring the IFCC reference (AMP).

Table 1: Buffer Performance Matrix

FeatureIFCC Reference (AMP) AMPD Protocol Legacy (DEA)
Chemical Name 2-Amino-2-methyl-1-propanol2-Amino-2-methyl-1,3-propanediolDiethanolamine
Transphosphorylation High (Defined Standard)High (Comparable to AMP)Very High (Highest Sensitivity)
pH Optimum (37°C) 10.210.0 – 10.29.8
Stability ExcellentSuperior Solubility & Stability Poor (Degrades to monoethanolamine, an inhibitor)
Linearity WideWideNarrower (Substrate depletion rapid)
Primary Use Case Reference StandardizationLiquid-Stable Clinical Reagents Older Manual Methods

Expert Insight: Researchers often choose AMPD over AMP for in-house reagent preparation because AMPD is a diol (two hydroxyl groups), which often confers better solubility and buffering capacity in concentrated "Reagent 1" formulations, preventing precipitation of the magnesium/zinc cofactors during storage.

The IFCC-Aligned AMPD Protocol

This protocol is adapted from the IFCC 2011 Reference Procedure but substitutes AMP with AMPD. It utilizes HEDTA rather than EDTA; HEDTA has a lower binding constant for Zinc, allowing it to buffer metal ions without stripping them from the enzyme's active site.

Reagents Preparation[5]
  • Reagent 1 (Buffer/Cofactor Matrix):

    • AMPD Buffer: 350 mmol/L (Final reaction conc.)

    • pH: Adjust to 10.2 ± 0.05 at 37°C.

    • Magnesium Acetate: 2.0 mmol/L.[2]

    • Zinc Sulfate: 1.0 mmol/L.[3]

    • HEDTA: 2.0 mmol/L.[2][3]

    • Note: Dissolve HEDTA first to prevent Zn/Mg precipitation at alkaline pH.

  • Reagent 2 (Start Reagent):

    • p-Nitrophenyl Phosphate (pNPP): 16.0 mmol/L (Final reaction conc.).

    • Stability Check: Reagent 2 should be pale yellow. If absorbance >0.4 at 405nm, discard (spontaneous hydrolysis).

Experimental Workflow

Sample: Serum or Heparinized Plasma (Avoid EDTA plasma/citrate as they chelate Zn/Mg irreversibly). Temperature: Strictly 37.0°C ± 0.1°C. Wavelength: 405 nm (primary) / 480 nm (secondary/reference).

Diagram 2: Assay Workflow & Logic

Workflow cluster_QC Quality Control Gates Start Start: Sample Preparation (Serum/Heparin Plasma) R1_Add Add Reagent 1 (Buffer/Metal) 350mM AMPD, Zn, Mg, HEDTA Start->R1_Add Incubation Pre-Incubation 5 mins @ 37°C R1_Add->Incubation Reactivates Apo-Enzyme R2_Add Add Reagent 2 (Substrate) pNPP (16mM) Incubation->R2_Add Lag Lag Phase 60 seconds (Equilibration) R2_Add->Lag Read Kinetic Measurement Absorbance @ 405nm Read every 15s for 2-3 mins Lag->Read Calc Calculation ΔA/min × Factor Read->Calc Check1 Check: Reagent Blank < 0.4 Abs Check2 Check: Linear Curve (r² > 0.99)

Caption: Step-by-step kinetic workflow. The pre-incubation step is critical to allow Zn/Mg to re-associate with any apo-enzyme present in the sample.

Validation & Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the assay must include internal validity checks.

The HEDTA "Metal Buffer" Check
  • Why: Unlike EDTA, HEDTA acts as a metal buffer. It maintains free Zinc concentration at

    
     M.
    
  • Validation: If your rates drift downward over time, your HEDTA may be degraded or overwhelmed by competing chelators in the sample.

  • Test: Spike a control sample with extra Zn. If activity spikes significantly (>10%), your baseline reagent lacks sufficient free Zinc.

The "Reactivation" Phenomenon
  • Observation: ALP activity in serum increases slowly after adding Reagent 1.

  • Causality: Circulating ALP often loses Zinc ions. The 5-minute pre-incubation with Mg/Zn/HEDTA is mandatory to "fill" the active sites before substrate addition. Skipping this leads to non-linear initial rates.

Wavelength Verification
  • The molar extinction coefficient (

    
    ) of p-nitrophenol changes with temperature and pH.
    
  • Standard: At 405nm, pH 10.2, and 37°C,

    
    .
    
  • Protocol: Periodically measure the absorbance of a known p-nitrophenol standard in your AMPD buffer to verify the optical factor of your specific instrument.

References

  • Schumann, G., et al. (2011).[2][4][5] IFCC primary reference procedures for the measurement of catalytic activity concentrations of enzymes at 37°C. Part 9: Reference procedure for the measurement of catalytic concentration of alkaline phosphatase. Clinical Chemistry and Laboratory Medicine, 49(9), 1439–1446.[2][3][4]

  • Tietz, N. W., et al. (1983). A reference method for measurement of alkaline phosphatase activity in human serum.[6][7][2][3][8][9] Clinical Chemistry, 29(5), 751–761.

  • Abicht, K., et al. (2001). Multicenter evaluation of a new liquid reagent for the determination of alkaline phosphatase activity. Clinical Chemistry and Laboratory Medicine, 39, Special Supplement, S305.
  • Scientific Committee. (2011). Standardisation of Alkaline Phosphatase (ALP) Measurement.[6][10][7][2][3][4][8][9][11] International Federation of Clinical Chemistry (IFCC).[6][7][2][3][4][5][8][9]

Sources

Transphosphorylation Effects of AMPD on Enzyme Rates: A Comparative Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the transphosphorylation effects of 2-Amino-2-methyl-1,3-propanediol (AMPD) on enzyme kinetics, specifically focusing on Alkaline Phosphatase (ALP). It is designed for researchers requiring precise control over enzymatic rates in diagnostic and kinetic assays.

Executive Summary: The AMPD Advantage

In enzyme kinetics, particularly for phosphomonoesterases like Alkaline Phosphatase (ALP), the buffer is not merely a pH maintainer—it is often a co-substrate .

2-Amino-2-methyl-1,3-propanediol (AMPD) , also known as Ammediol, functions as a phosphate acceptor in a mechanism known as transphosphorylation. While Diethanolamine (DEA) is historically known for maximal catalytic acceleration, and 2-Amino-2-methyl-1-propanol (AMP) is the IFCC standard for stability, AMPD occupies a critical "intermediate" kinetic niche . It offers higher


 potential than AMP while avoiding some of the stability and temperature sensitivity issues associated with secondary amines like DEA.

This guide details the mechanistic basis of this effect, compares AMPD quantitatively against industry standards, and provides a self-validating protocol for kinetic characterization.

Mechanistic Insight: Hydrolysis vs. Transphosphorylation

To understand AMPD's performance, one must dissect the catalytic cycle of Alkaline Phosphatase. The reaction proceeds via a covalent phosphoseryl intermediate (


).[1]
  • Formation: The enzyme (

    
    ) binds the substrate (
    
    
    
    ) and releases the alcohol product (
    
    
    ), forming the phosphoryl-enzyme intermediate (
    
    
    ).
  • Breakdown (The Branch Point): The

    
     intermediate can be resolved in two ways:
    
    • Hydrolysis (Slow): Water acts as the nucleophile, releasing inorganic phosphate (

      
      ).
      
    • Transphosphorylation (Fast): An amino alcohol buffer (like AMPD) acts as the nucleophile, accepting the phosphate to form a phosphorylated buffer molecule (

      
      ).
      

Because the nucleophilic attack by the amino alcohol is kinetically more favorable than attack by water, the overall turnover number (


) increases significantly in the presence of acceptor buffers.
Pathway Visualization

The following diagram illustrates the bifurcation of the catalytic pathway in the presence of AMPD.

ALP_Mechanism E Enzyme (E) ES E•R-OP Complex E->ES + Substrate Substrate Substrate (R-OP) EP Phospho-Enzyme (E-P) ES->EP Phosphorylation (-ROH) EP->E Hydrolysis (Slow) EP->E Transphosphorylation (Fast) Pi Inorganic Phosphate (Pi) EP->Pi via Water AMPD_P Phosphorylated AMPD EP->AMPD_P via AMPD Water Water (H₂O) Water->EP AMPD AMPD (Acceptor) AMPD->EP ROH Product Alcohol (ROH)

Caption: Kinetic bifurcation of the E-P intermediate. The solid green path (Transphosphorylation via AMPD) represents the accelerated reaction route compared to the slower hydrolytic path (dashed).

Comparative Performance Guide

The choice of buffer dictates the "Apparent Activity" of the enzyme. The table below compares AMPD against the primary alternatives used in drug development and clinical chemistry.

Table 1: Kinetic & Physicochemical Comparison of Phosphate Acceptors
FeatureAMPD (2-Amino-2-methyl-1,3-propanediol)AMP (2-Amino-2-methyl-1-propanol)DEA (Diethanolamine)Carbonate / Glycine
Role Moderate Phosphate AcceptorWeak Phosphate AcceptorStrong Phosphate AcceptorInert (No Acceptance)
Relative

~120 - 150% (vs AMP)100% (Reference)~200 - 250% (vs AMP)< 40% (Hydrolysis Only)
Kinetic Niche Intermediate ActivityLow Activity (High Stability)High Activity (High Sensitivity)Baseline Activity
Structure Primary Amine, DiolPrimary Amine, Mono-olSecondary Amine, DiolNo Hydroxyl/Amine mix
Standard Use Research / Isoenzyme StudiesIFCC Reference MethodOlder Clinical MethodsControl Experiments
Inhibition Risk LowLowHigh (Contaminants)Negligible

Key Technical Insight: While DEA provides the highest theoretical


 due to the nucleophilicity of its secondary amine, it is prone to degradation and temperature sensitivity. AMPD  offers a strategic compromise: it accelerates the reaction significantly more than the IFCC standard (AMP) due to its 1,3-diol structure facilitating phosphate transfer, yet retains the oxidative stability characteristic of primary amines.

Validated Experimental Protocol

Objective: To determine the specific transphosphorylation rate enhancement of AMPD relative to a non-participating buffer.

Principle: Measure the rate of p-Nitrophenyl Phosphate (pNPP) hydrolysis at 405 nm. The release of p-Nitrophenol (pNP) is colorimetric.

Reagents
  • Buffer A (Control): 1.0 M Sodium Carbonate, pH 10.3 (No transphosphorylation).

  • Buffer B (Test): 1.0 M AMPD, pH 10.3.

  • Substrate: 15 mM pNPP in water.

  • Cofactors: 1 mM MgCl₂, 0.1 mM ZnCl₂ (Critical for holoenzyme integrity).

Workflow: Kinetic Characterization

This protocol is designed to be self-validating by including an internal "Hydrolysis Control."

Assay_Workflow Start Start: Reagent Prep Blanking 1. Blanking Step (Buffer + Substrate, No Enzyme) Start->Blanking Initiation 2. Reaction Initiation Add Enzyme (10 µL) to Buffer (990 µL) Blanking->Initiation Reading 3. Kinetic Read 405 nm, 37°C, read every 15s for 3 min Initiation->Reading Calculation 4. Calculate Slope (ΔA/min) Linear Region Only Reading->Calculation Comparison 5. Calculate Ratio (Rate AMPD / Rate Carbonate) Calculation->Comparison

Caption: Step-by-step workflow for determining the transphosphorylation ratio. Step 5 yields the "Enhancement Factor."

Step-by-Step Procedure
  • Preparation: Adjust both AMPD and Carbonate buffers to exactly pH 10.3 at 37°C. Note: pKa of amino alcohols shifts with temperature; pH adjustment at the reaction temperature is critical for accuracy.

  • Blanking: Pipette 980 µL of Buffer (A or B) + 10 µL of Cofactor mix + 10 µL of Substrate into a cuvette. Zero the spectrophotometer.

  • Initiation: Add 10 µL of diluted Alkaline Phosphatase enzyme. Mix by inversion immediately.

  • Measurement: Record Absorbance (405 nm) every 15 seconds for 3 minutes.

  • Data Analysis:

    • Calculate

      
       for the linear portion of the curve.
      
    • Validation Check: The rate in Carbonate buffer should be significantly lower (approx. 3-4x lower) than in AMPD. If rates are identical, the enzyme may be inactive or the AMPD is degraded.

References

  • IFCC Primary Reference Procedures for the Measurement of Catalytic Activity Concentrations of Enzymes at 37°C. Clinical Chemistry and Laboratory Medicine, 2011.

  • Kinetic parameters for the cleaved substrate... vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical Chemistry, 1990.

  • Comparability of Alkaline Phosphatase Activity with different buffer systems. World Journal of Pharmaceutical Sciences, 2015.[2]

  • Structure and Mechanism of Alkaline Phosphatase. Annual Review of Biophysics and Biomolecular Structure, 1992.

Sources

Standard Reference Materials for 2-Amino-2-methyl-1,3-propanediol (AMPD) Purity Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-2-methyl-1,3-propanediol (AMPD, CAS 115-69-5) is a highly versatile aliphatic amino diol. In biochemical research, it is the premier biological buffer for alkaline phosphatase assays and acts as a critical spacer in the isotachophoresis of proteins. In pharmaceutical manufacturing, it serves as a vital precursor and stabilizing agent[1].

Because trace impurities—such as structurally similar amines (e.g., 2-amino-2-methyl-1-propanol) or heavy metals—can inhibit enzyme activity or alter phase-change thermal properties[2], the selection of the correct Standard Reference Material (SRM) and the implementation of rigorous purity analysis are critical. This guide objectively compares AMPD reference standards and details the field-proven analytical methodologies required for accurate purity certification.

Comparative Analysis of AMPD Reference Standard Grades

Selecting the appropriate AMPD reference standard depends entirely on the regulatory requirements of your workflow. A standard used for routine buffer preparation will fail the rigorous traceability requirements needed for pharmaceutical impurity profiling.

Table 1: Comparison of AMPD Reference Standard Grades
Standard GradeTypical PurityTraceability & CertificationPrimary Application
Pharmacopeial Primary Standard (USP/EP) 99.0% – 101.0% (Dry Basis)Fully traceable to USP/EP pharmacopeial monographs.Drug formulation, API synthesis, and regulatory compliance.
Certified Reference Material (CRM) ≥ 99.5%ISO 17034 / ISO/IEC 17025 certified. Includes comprehensive uncertainty budgets.Calibration of analytical instruments (qNMR, GC-MS).
High-Purity Analytical Grade (e.g., BioUltra) ≥ 99.5% (Titration)Certificate of Analysis (CoA) provided; tested for insoluble matter and trace metals.Enzyme assays, isotachophoresis, and biological buffers.
Technical / Synthesis Grade ≥ 97.0%Basic CoA; minimal trace element testing[3].Bulk chemical synthesis, phase-change material research[2].

Analytical Challenges & Method Selection (The Causality)

AMPD presents unique analytical challenges due to its specific physicochemical properties. As an Application Scientist, you cannot rely on default laboratory techniques; you must understand the causality behind method selection.

  • The UV-Vis HPLC Limitation: AMPD is an aliphatic molecule lacking a conjugated pi-electron system or UV chromophore. Consequently, standard UV-Vis HPLC detectors will fail to provide meaningful sensitivity or accurate quantification.

  • The Gas Chromatography (GC) Challenge: AMPD contains one primary amine and two hydroxyl groups, forming a strong three-dimensional hydrogen-bonding network[2]. This results in a high boiling point (151°C at 10 mmHg) and severe peak tailing in GC. Derivatization is mandatory. Silylating agents (e.g., phenyldimethylsilyl chloride) or alkyl chloroformates must be used to mask these polar groups, increasing volatility and thermal stability for GC-MS analysis[][5].

  • The Gold Standard (qNMR + Titration): To bypass the limitations of chromatography, absolute purity is best determined via Quantitative Nuclear Magnetic Resonance (qNMR)[6], cross-referenced with potentiometric acid-base titration[1].

G A AMPD Purity Analysis (CAS 115-69-5) B UV-Vis HPLC (Not Recommended) A->B Lacks UV Chromophore C qNMR Spectroscopy (Absolute Purity) A->C Primary Standard Calibration D Potentiometric Titration (Functional Purity) A->D Amine Group (pKa 8.8) E GC-MS / GC-FID (Impurity Profiling) A->E High Boiling Point (151°C) F Requires Derivatization (Silylation/Acylation) E->F Strong H-Bonding

Caption: Decision tree for AMPD analytical method selection based on its physicochemical properties.

Self-Validating Experimental Protocol: qNMR and Titration

To ensure unparalleled trustworthiness, the following protocol utilizes a self-validating system. We measure the structural purity via qNMR and validate it against the functional purity derived from titration. If the values diverge, it indicates the presence of structurally distinct basic impurities (such as residual ammonia or structurally related amino alcohols).

Phase 1: Sample Preparation

AMPD is highly hygroscopic. Residual moisture will artificially lower the apparent purity in both qNMR and titration.

  • Transfer 500 mg of the AMPD sample into a pre-weighed, dry glass vial.

  • Dry the sample thoroughly at 60 °C for 24 hours in a vacuum oven (0.1 MPa)[2].

  • Store immediately in a desiccator over anhydrous calcium sulfate to prevent moisture reabsorption.

Phase 2: Quantitative NMR (qNMR) - Structural Purity

qNMR is a primary analytical method that determines absolute purity without requiring an identical reference standard of the analyte[6].

  • Internal Standard Selection: Select a high-purity internal standard (IS) such as Maleic acid (TraceCERT®) that does not overlap with AMPD signals. AMPD shows distinct signals for the methyl group (~1.0 ppm), the methylene groups (~3.4 ppm), and the amine/hydroxyl protons (exchangeable, variable).

  • Solvent: Dissolve ~20 mg of dried AMPD and ~10 mg of the IS in 0.6 mL of Deuterium Oxide (D₂O).

  • Acquisition: Acquire the ¹H-NMR spectrum at ≥400 MHz using a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons.

  • Calculation: Integrate the AMPD methyl singlet against the IS reference peak to calculate the absolute mass fraction.

Phase 3: Potentiometric Titration - Functional Purity

Because AMPD has a pKa of 8.8 at 25°C, it acts as a weak base that can be titrated to determine the active amine equivalent.

  • Preparation: Dissolve 100 mg of the dried AMPD sample in 50 mL of carbon dioxide-free ultra-pure water.

  • Titrant: Use a standardized 0.1 M Hydrochloric Acid (HCl) solution.

  • Execution: Perform a potentiometric titration using a calibrated glass pH electrode. Titrate past the equivalence point (typically around pH 4.5 - 5.5).

  • Calculation: Calculate the purity based on the volume of HCl consumed, using the molecular weight of AMPD (105.14 g/mol )[7].

Workflow S1 Sample Prep (Vacuum Dry at 60°C, 24h) S2 qNMR Analysis (Internal Standard in D2O) S1->S2 S3 Acid-Base Titration (0.1M HCl Potentiometric) S1->S3 S4 Data Reconciliation (Structural vs Functional) S2->S4 Mass Fraction S3->S4 Amine Equivalent S5 Certified Purity Value (e.g., ≥99.5%) S4->S5 Validation Loop

Caption: Self-validating workflow combining qNMR and titration for AMPD reference standard certification.

Data Reconciliation (The Validation Loop)
  • Scenario A: qNMR purity = 99.6%, Titration purity = 99.5%. The standard is highly pure and validated.

  • Scenario B: qNMR purity = 95.0%, Titration purity = 103.0%[1]. This critical divergence indicates the presence of a lower-molecular-weight basic impurity (e.g., ammonia or ethylamine) inflating the titration assay, while qNMR reveals the true structural mass fraction.

References

  • MDPI. Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Retrieved from [Link]

  • OSTI.GOV. Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Aminomethyl)-2-methylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system governed by the fundamental physics and chemistry of the molecules we handle.

When working with 2-(Aminomethyl)-2-methylpropane-1,3-diol (CAS: 208105-60-6), you are handling a specialized aliphatic amino-diol. This compound is structurally and chemically analogous to AMPD (2-Amino-2-methyl-1,3-propanediol)[1][2]. The presence of the primary amine group dictates its highly alkaline behavior in solution, while the dual hydroxyl (diol) groups make it exceptionally water-soluble and hygroscopic. Understanding this molecular duality is the key to designing fail-safe operational and disposal protocols.

Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), handling workflows, and logistical management for this compound.

Chemical Profile & Hazard Causality

To protect yourself, you must first understand the mechanism of the threat. The hazards associated with 2-(Aminomethyl)-2-methylpropane-1,3-diol stem directly from its basicity and physical state[3].

Table 1: Quantitative Chemical & Hazard Data

Property / Hazard CodeValue / ClassificationCausality & Operational Implication
CAS Number 208105-60-6Unique identifier for precise SDS retrieval and inventory tracking[3].
Molecular Weight 119.16 g/mol Essential for precise molarity calculations during buffer preparation[3].
Aqueous pH (1M) ~10.5 - 11.5Highly alkaline. Strips protective oxide layers from metals (e.g., aluminum)[4].
H315 Causes skin irritationDeprotonates skin surface proteins and lipids; mandates chemical-resistant gloves[5].
H319 Causes serious eye irritationRapidly saponifies ocular lipids upon contact; mandates splash-proof goggles[5].
H335 May cause respiratory irritationFine crystalline dust aerosolizes easily; requires local exhaust ventilation[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow is a deliberate countermeasure against the compound's specific chemical properties.

  • Hand Protection: Heavy-Duty Nitrile Gloves (Min. 0.11 mm thickness)

    • The Causality: Aliphatic amines can permeate standard latex or vinyl gloves over time. Nitrile provides a robust, impermeable barrier against alkaline aqueous solutions and prevents the hygroscopic powder from drawing moisture directly from your skin.

  • Eye Protection: Indirectly Vented Chemical Splash Goggles

    • The Causality: Standard safety glasses only protect against frontal impact. Because this amino-diol is highly water-soluble, airborne dust or liquid splashes will rapidly dissolve in ocular fluid, causing immediate and severe pH-driven tissue damage[6]. Goggles create a sealed micro-environment around the eyes.

  • Respiratory Protection: N95/P100 Respirator (If handling outside a hood)

    • The Causality: The compound exists as a crystalline solid. Micro-abrasions from inhaled dust combined with the localized alkaline pH spike in the mucosal lining of the lungs trigger severe respiratory irritation (H335)[7].

  • Body Protection: 100% Cotton Laboratory Coat

    • The Causality: Cotton resists the static buildup that can cause fine powders to cling to the operator. It also provides a sacrificial barrier against alkaline splashes that would otherwise degrade synthetic fabrics.

Operational Workflow: Safe Handling Protocol

The following protocol ensures a self-validating safety loop when preparing a standard buffer solution.

HandlingWorkflow Start 1. Pre-Operation Verify Hood & PPE Weighing 2. Weighing Enclosed Balance Start->Weighing PPE Confirmed Transfer 3. Transfer Sealed Vessel Weighing->Transfer Dust Controlled Dissolution 4. Dissolution Add Solvent Slowly Transfer->Dissolution In Fume Hood pHAdjust 5. pH Adjustment Monitor Exotherm Dissolution->pHAdjust Continuous Stirring Storage 6. Storage Non-Metal Container pHAdjust->Storage Stable Solution

Fig 1: Step-by-step operational workflow for handling aliphatic amino-diols safely.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). This is critical to capture any aerosolized amine dust.

  • Weighing: Tare a static-free weigh boat inside an enclosed analytical balance. Do not leave the chemical exposed to ambient air longer than necessary, as its hygroscopic nature will cause it to absorb atmospheric moisture and clump, altering your mass calculations.

  • Transfer: Seal the weigh boat or transfer the powder into a capped conical tube before moving it from the balance to the fume hood.

  • Dissolution: Place your receiving solvent (e.g., ultrapure water) on a magnetic stir plate. Slowly add the 2-(Aminomethyl)-2-methylpropane-1,3-diol powder to the vortex. Causality: Rapid addition can cause a localized exotherm (heat of dissolution) and a sudden pH spike.

  • Storage: Transfer the final solution to a High-Density Polyethylene (HDPE) or borosilicate glass container. Never store in aluminum or copper containers , as the alkaline amine will strip the passivation layer, evolving hydrogen gas and compromising the vessel[8].

Emergency Response & Spill Management

In the event of a spill, your response must be dictated by the physical state of the chemical.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Liquid) Spill->Assess Solid Solid Spill (<50g) Assess->Solid Dry Powder Liquid Liquid Spill (Aqueous Solution) Assess->Liquid Dissolved Sweep Damp Wipe (Avoid Dust) Solid->Sweep Suppress Dust Absorb Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Contain Spread Dispose Sealed Waste Container Sweep->Dispose Absorb->Dispose

Fig 2: Decision matrix and logical workflow for managing amino-diol chemical spills.

Step-by-Step Spill Decontamination:

  • For Dry Powder Spills: Do not use a dry brush or standard vacuum, which will aerosolize the respiratory irritant. Instead, lightly mist a chemical absorbent pad with water, gently lay it over the powder to suppress dust, and wipe inward.

  • For Liquid Spills: Surround the spill with an inert absorbent like vermiculite or dry sand[9]. Do not use combustible organic absorbents (like sawdust), as the alkaline solution can degrade them.

  • Neutralization Check: Wash the decontaminated surface with copious amounts of water and verify the surface pH has returned to neutral (~7.0) using pH indicator strips.

Disposal & Waste Management Logistics

Improper disposal of aliphatic amines can lead to dangerous downstream reactions in waste consolidation streams[10].

  • Aqueous Waste: Never pour solutions down the drain. The high pH (10.5+) violates standard municipal wastewater discharge limits and poses a toxicity risk to aquatic life[11].

  • Segregation: Collect in a clearly labeled, non-metallic hazardous waste carboy. Crucially, segregate this waste from halogenated solvents and strong oxidizers. Aliphatic amines can react exothermically with halogenated compounds, potentially precipitating hazardous alkylated amine salts.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be placed in a sealed, puncture-resistant solid hazardous waste bag and labeled as "Alkaline Solid Waste - Amine Contaminated."

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol". PubChem. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press, 2011.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.